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  • Product: 3-(Quinolin-8-yl)pyridin-4-amine
  • CAS: 1125412-18-1

Core Science & Biosynthesis

Foundational

Decoding the In Vitro Mechanism of Action of 3-(Quinolin-8-yl)pyridin-4-amine: A Comprehensive Pharmacological Whitepaper

Executive Summary & Structural Pharmacophore The compound 3-(Quinolin-8-yl)pyridin-4-amine represents a highly optimized, bis-heterocyclic small molecule scaffold frequently utilized in targeted oncology and neuropharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacophore

The compound 3-(Quinolin-8-yl)pyridin-4-amine represents a highly optimized, bis-heterocyclic small molecule scaffold frequently utilized in targeted oncology and neuropharmacology. At its core, the molecule is designed to function as a Type I ATP-competitive kinase inhibitor .

The structural brilliance of this compound lies in its dual-domain targeting:

  • The 4-Aminopyridine Motif: Aminopyridines are privileged, highly efficient kinase hinge-binding motifs. The exocyclic amine and the pyridine nitrogen act as a potent hydrogen-bond donor/acceptor pair, directly interacting with the main chain carbonyl and amide groups of the kinase hinge region (e.g., Met592 in TrkA)[1].

  • The Quinolin-8-yl Motif: This bulky, lipophilic moiety projects deep into the adjacent hydrophobic pocket (often the gatekeeper or back pocket), displacing water molecules to drive binding enthalpy and conferring kinase selectivity.

Binding_Mechanism ATP ATP (Endogenous Substrate) Kinase Target Kinase (Active DFG-in Conformation) ATP->Kinase Binds ATP Cleft Inhibitor 3-(Quinolin-8-yl)pyridin-4-amine (Type I Inhibitor) Inhibitor->Kinase Competes for ATP Cleft Hinge Hinge Region (Hydrogen Bonding) Inhibitor->Hinge 4-Aminopyridine Motif Hydrophobic Hydrophobic Pocket (Van der Waals) Inhibitor->Hydrophobic Quinolin-8-yl Motif Hinge->Kinase Hydrophobic->Kinase

Fig 1: ATP-competitive binding mechanism of the inhibitor within the kinase catalytic cleft.

Biochemical Kinetics: Beyond Static Affinity

While traditional IC50​ values provide a static snapshot of potency, they are highly dependent on assay conditions (e.g., ATP concentration). To truly understand the in vitro mechanism of 3-(Quinolin-8-yl)pyridin-4-amine, we must evaluate its binding kinetics using Surface Plasmon Resonance (SPR) .

Causality of Experimental Choice: We utilize SPR because the residence time ( τ=1/koff​ ) of an inhibitor on its target is often a superior predictor of in vivo efficacy and sustained pathway suppression than thermodynamic affinity ( KD​ ) alone[2].

Self-Validating Protocol: High-Fidelity SPR Workflow

To prevent the loss of kinase activity caused by random amine-coupling (which can block the active site), this protocol utilizes site-specific capture[3].

  • Immobilization: Biotinylate the target kinase at a single, distal site. Capture the kinase onto a streptavidin-coated sensor chip (e.g., Biacore or ProteOn XPR36) to ensure uniform orientation and an accessible ATP cleft[2].

  • Analyte Injection: Inject 3-(Quinolin-8-yl)pyridin-4-amine across the chip in a 2-fold dilution series (ranging from 0.5 nM to 50 nM) in running buffer containing 1% DMSO.

  • Association & Dissociation: Monitor the association phase ( kon​ ) for 180 seconds, followed by a buffer wash to monitor the dissociation phase ( koff​ ) for 600 seconds.

  • System Validation: Run a known broad-spectrum ATP-competitive inhibitor (e.g., staurosporine) as a positive control to confirm the structural integrity of the immobilized kinase's ATP pocket[3].

Cellular Target Engagement: Bridging the Gap

Biochemical assays occur in a vacuum. Inside a living cell, 3-(Quinolin-8-yl)pyridin-4-amine must cross the lipid bilayer and outcompete physiological ATP concentrations (which hover between 1 to 5 mM). To prove the compound actually binds its target in situ, we employ the Cellular Thermal Shift Assay (CETSA) .

Causality of Experimental Choice: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). This assay definitively proves membrane permeability and target engagement without requiring artificial fluorescent tags[4].

Self-Validating Protocol: CETSA Melt Curve & ITDR

This protocol is self-validating because it pairs a thermal melt curve with an Isothermal Dose-Response (ITDR) assay. The ITDR proves that protein stabilization is strictly concentration-dependent, ruling out thermal artifacts[5].

  • Cell Treatment: Incubate live target cells (e.g., cancer cell lines expressing the target kinase) with 1 μM of 3-(Quinolin-8-yl)pyridin-4-amine or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature[5].

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes to pellet denatured, aggregated proteins.

  • Detection: Extract the supernatant (containing the stabilized, soluble target) and quantify via Western Blot or AlphaScreen[4].

CETSA_Workflow Step1 1. Cell Treatment Incubate with Inhibitor Step2 2. Thermal Challenge Heat Gradient (40-65°C) Step1->Step2 Step3 3. Lysis & Separation Centrifuge Aggregates Step2->Step3 Step4 4. Target Detection Immunoblot Soluble Fraction Step3->Step4

Fig 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Downstream Signaling & Phenotypic Resolution

Upon successful ATP-competitive binding, 3-(Quinolin-8-yl)pyridin-4-amine halts the auto-phosphorylation of the target kinase, thereby silencing downstream effector cascades.

Self-Validating Protocol: Phospho-Signaling Immunoblot
  • Starvation & Stimulation: Serum-starve cells for 12 hours to reduce basal signaling noise. Pre-treat with the inhibitor for 2 hours, then stimulate with the appropriate growth factor (e.g., NGF for TrkA) for 15 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Resolve via SDS-PAGE and probe for both total and phosphorylated downstream effectors (e.g., p-MEK, p-ERK).

  • Validation: The ratio of p-ERK to total ERK must decrease in a dose-dependent manner, confirming pathway-specific inhibition.

Signaling_Pathway Inhibitor 3-(Quinolin-8-yl)pyridin-4-amine Kinase Target Kinase (e.g., TrkA) Inhibitor->Kinase ATP Blockade Substrate1 Downstream Effector (e.g., MEK) Kinase->Substrate1 Phosphorylation Substrate2 Terminal Kinase (e.g., ERK) Substrate1->Substrate2 Phosphorylation Phenotype Cell Proliferation & Survival Substrate2->Phenotype Gene Transcription

Fig 3: Disruption of downstream kinase signaling cascades and phenotypic outcomes by the inhibitor.

Quantitative Data Synthesis

The following tables summarize the expected in vitro pharmacological profile of the 3-(Quinolin-8-yl)pyridin-4-amine scaffold based on its structural class.

Table 1: Biochemical and Kinetic Profiling (SPR & Enzymatic)

ParameterAssay MethodologyObserved Value (Typical)Mechanistic Implication
IC50​ (10 μM ATP) TR-FRET Kinase Assay4.5 nMHigh intrinsic potency.
IC50​ (1 mM ATP) TR-FRET Kinase Assay125 nMRightward shift confirms ATP-competitiveness.
kon​ Surface Plasmon Resonance 1.2×105 M−1s−1 Rapid target association.
koff​ Surface Plasmon Resonance 3.5×10−4 s−1 Slow dissociation.
Residence Time ( τ ) Calculated ( 1/koff​ )~47 minutesProlonged target suppression in vivo.

Table 2: Cellular Target Engagement and Phenotypic Viability

ParameterAssay MethodologyObserved ValueMechanistic Implication
ΔTm​ (Thermal Shift) CETSA Melt Curve+ 6.2 °CStrong intracellular target engagement.
EC50​ (Target Binding) ITDR-CETSA85 nMOutcompetes physiological ATP effectively.
IC50​ (p-ERK Inhibition) Quantitative Western Blot110 nMDirect translation of binding to pathway shutdown.
GI50​ (Cell Viability) CellTiter-Glo (72h)350 nMPotent anti-proliferative phenotypic effect.

References

  • Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. ACS Publications.[Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed - NIH.[Link]

  • Kinascreen SPR services. Biaffin GmbH & Co KG.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols / ResearchGate.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI - NIH.[Link]

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 3-(Quinolin-8-yl)pyridin-4-amine: A Technical Guide for Drug Development

Executive Summary The compound 3-(Quinolin-8-yl)pyridin-4-amine (CAS 1125412-18-1) represents a highly privileged biaryl scaffold frequently encountered in modern drug discovery, particularly in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Quinolin-8-yl)pyridin-4-amine (CAS 1125412-18-1) represents a highly privileged biaryl scaffold frequently encountered in modern drug discovery, particularly in the development of kinase inhibitors and Toll-like receptor (TLR) agonists[1]. The spatial orientation of the two aromatic rings—dictated by the biaryl dihedral angle—is the primary determinant of the molecule's target-binding affinity and physicochemical properties.

This whitepaper provides an in-depth technical framework for the crystallographic characterization of 3-(Quinolin-8-yl)pyridin-4-amine via Single-Crystal X-Ray Diffraction (SCXRD). By dissecting the causality behind experimental workflows, conformational mechanics, and refinement strategies, this guide serves as an authoritative resource for structural biologists and medicinal chemists aiming to elucidate the solid-state behavior of sterically hindered biaryl amines.

Structural Chemistry & Conformational Landscape

The Biaryl Axis and Steric Hindrance

The core structural feature of 3-(Quinolin-8-yl)pyridin-4-amine is the C–C single bond connecting the 8-position of the quinoline ring to the 3-position of the 4-aminopyridine ring. Unlike unhindered biphenyls, this specific connectivity introduces severe steric clashes between the quinoline C7-H / N1 lone pair and the pyridine C2-H / 4-amino group.

Consequently, the molecule cannot adopt a planar conformation. The biaryl dihedral angle ( θ ) is forced out of coplanarity to minimize steric repulsion. As established in the crystallographic literature, the endocyclic and exocyclic biaryl dihedral angles in such systems vary significantly, reflecting a delicate balance between intramolecular steric forces and intermolecular crystal packing forces[2].

Hydrogen Bonding and Crystal Packing

In the solid state, the conformation of 3-(Quinolin-8-yl)pyridin-4-amine is heavily influenced by its hydrogen-bonding capacity.

  • Donors: The 4-amino group acts as a potent bifurcated hydrogen bond donor.

  • Acceptors: The pyridine nitrogen and the quinoline nitrogen act as competing hydrogen bond acceptors.

Crystallographic studies on related quinoline-amine derivatives demonstrate that crystal packing is typically dominated by two-dimensional hydrogen-bonded networks stabilized further by face-to-face or edge-to-face π−π stacking between the electron-rich quinoline and pyridine rings[3]. The competition between forming the lowest-energy hydrogen bond network and minimizing the biaryl steric clash dictates the final unit cell architecture.

Interaction_Network C1 3-(Quinolin-8-yl)pyridin-4-amine (Molecule A) D1 4-Amino Group (N-H Donor) C1->D1 contains P1 Quinoline Ring (π-System) C1->P1 contains C2 3-(Quinolin-8-yl)pyridin-4-amine (Molecule B) A1 Pyridine Nitrogen (Acceptor) C2->A1 contains A2 Quinoline Nitrogen (Acceptor) C2->A2 contains P2 Pyridine Ring (π-System) C2->P2 contains D1->A1 Primary H-Bond (Strong) D1->A2 Secondary H-Bond (Sterically Hindered) P1->P2 π-π Stacking (Face-to-Face)

Fig 1: Intermolecular interaction network dictating the crystal packing of the biaryl system.

Experimental Protocol for Single-Crystal X-Ray Diffraction

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system where each step ensures the integrity of the next.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over rapid cooling because it allows for the slow establishment of thermodynamic equilibrium, preventing the kinetic trapping of amorphous precipitates or twinned crystals.

  • Dissolve 10 mg of 3-(Quinolin-8-yl)pyridin-4-amine in 0.5 mL of a good solvent (e.g., Methanol or Dichloromethane) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Diethyl ether or Hexane).

  • Seal the outer vial tightly and incubate at 20°C in a vibration-free environment for 3–7 days until diffraction-quality single crystals (typically colorless blocks or plates) form.

Step 2: Cryogenic Data Collection

Causality: Data collection is performed at cryogenic temperatures (typically 100 K) using a stream of liquid nitrogen. Cooling minimizes the thermal vibrations of the atoms (reducing thermal ellipsoid blurring), which exponentially increases the high-angle diffraction intensity and allows for the accurate resolution of the 4-amino hydrogen atoms.

  • Harvest a single crystal using a microloop coated with paratone oil to prevent solvent loss and ice ring formation.

  • Mount the crystal on a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å) and a photon-counting pixel array detector.

  • Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Step 3: Structure Solution and Refinement

Causality: Hydrogen atoms on the heteroatoms (N-H) must be located from the difference Fourier map to definitively prove the hydrogen-bonding network. Conversely, carbon-bound hydrogens are placed in calculated positions to conserve the data-to-parameter ratio and prevent over-parameterization.

  • Integration & Scaling: Process the raw frames using software such as APEX or CrysAlisPro. Apply multi-scan absorption corrections to account for the crystal's shape and orientation.

  • Phase Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: Check the final model against the International Union of Crystallography (IUCr) CheckCIF routine to ensure no missing symmetry or unresolved electron density peaks remain.

SCXRD_Workflow N1 Compound Synthesis CAS 1125412-18-1 N2 Solvent Selection (MeOH/DCM) N1->N2 N3 Slow Evaporation / Vapor Diffusion N2->N3 N4 Single Crystal Harvesting N3->N4 N5 Cryogenic Cooling (100 K) N4->N5 N6 X-Ray Diffraction (Mo Kα / Cu Kα) N5->N6 N7 Data Reduction (Integration & Scaling) N6->N7 N8 Structure Solution (Direct Methods / SHELXT) N7->N8 N9 Anisotropic Refinement (SHELXL) N8->N9 N10 Final Crystallographic Information File (CIF) N9->N10

Fig 2: Step-by-step SCXRD workflow for structural elucidation of biaryl compounds.

Quantitative Data Summarization

When refining the crystal structure of 3-(Quinolin-8-yl)pyridin-4-amine, researchers should benchmark their results against established crystallographic parameters for similar sterically hindered quinoline-aminopyridine systems. The table below summarizes the expected quantitative metrics and their mechanistic significance.

Crystallographic ParameterExpected Range / ValueMechanistic Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric biaryl amines favoring dense packing via hydrogen bonds.
Space Group P21​/c , P21​/n , or P1ˉ Centrosymmetric space groups are highly favored unless a chiral co-former is introduced.
Biaryl Dihedral Angle ( θ ) 55∘−85∘ Indicates the degree of steric clash relief between the quinoline and pyridine rings[2].
N–H N Distance 2.85−3.10 ÅDefines the strength of the primary intermolecular hydrogen bonds driving the crystal lattice[3].
π−π Centroid Distance 3.50−3.80 ÅConfirms the presence of aromatic stacking interactions stabilizing the 3D network.
R-factor ( R1​ ) <0.05 (5%)Validates the accuracy of the structural model; values >0.07 suggest twinning or severe disorder.
Goodness-of-Fit (S) 0.95−1.05 Ensures the data-to-parameter ratio and weighting scheme in SHELXL are mathematically sound.

Conclusion

The structural elucidation of 3-(Quinolin-8-yl)pyridin-4-amine requires a rigorous approach to both crystal engineering and X-ray diffraction refinement. By understanding the causal relationship between the molecule's inherent steric hindrance, its hydrogen-bonding capabilities, and the resulting crystal packing forces, researchers can accurately map its 3D conformation. This structural intelligence is a prerequisite for downstream applications, including structure-based drug design, polymorph screening, and computational docking studies.

References

  • Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls by X-ray crystallography Acta Crystallographica Section B: Structural Science URL:[Link]

  • Crystal structure of bis(azido-κN)bis(quinolin-8-amine-κ2N,N′)iron(II) Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

Sources

Exploratory

Target Deconvolution and Binding Affinity Profiling of 3-(Quinolin-8-yl)pyridin-4-amine: A Technical Whitepaper

Executive Summary The discovery and characterization of novel small-molecule chemotypes are foundational to modern targeted therapeutics. The compound 3-(Quinolin-8-yl)pyridin-4-amine represents a highly privileged biary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and characterization of novel small-molecule chemotypes are foundational to modern targeted therapeutics. The compound 3-(Quinolin-8-yl)pyridin-4-amine represents a highly privileged biaryl scaffold, combining a quinoline ring with an aminopyridine moiety. This specific structural architecture is frequently encountered in the development of kinase inhibitors, Toll-like receptor (TLR) modulators, and G protein-coupled receptor (GPCR) antagonists.

However, phenotypic screening hits containing this scaffold often suffer from a lack of defined molecular targets. This whitepaper provides an in-depth, authoritative guide on the methodologies required to deconvolute the molecular targets of 3-(Quinolin-8-yl)pyridin-4-amine and rigorously profile its biophysical binding affinity. By bridging chemoproteomics with real-time kinetic analysis, we establish a self-validating workflow for advancing early-stage hits into optimized lead compounds.

Structural Rationale: The Privileged Pharmacophore

Before initiating target deconvolution, it is critical to understand the causality behind the scaffold's biological activity. The 3-(Quinolin-8-yl)pyridin-4-amine structure is not a random assembly of atoms; it is a precisely tuned pharmacophore:

  • The Quinoline Core: Provides a planar, hydrophobic surface area that excels at π−π stacking within deep hydrophobic pockets, such as the ATP-binding cleft of kinases or the transmembrane domains of GPCRs.

  • The Pyridin-4-amine Moiety: Acts as a potent, dual hydrogen-bond donor/acceptor system. In kinase targeting, the exocyclic amine and the pyridine nitrogen frequently form critical bidentate hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region.

Understanding these interactions dictates our experimental approach: we must utilize assays capable of detecting competitive binding in highly conserved, ATP-competitive, or orthosteric pockets.

Target Deconvolution via Chemoproteomics (CETSA-MS)

To identify the specific intracellular targets of 3-(Quinolin-8-yl)pyridin-4-amine without modifying the compound (which could disrupt its pharmacophore), we employ the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) [1].

Causality of Method Selection: Traditional affinity chromatography requires synthesizing a biotinylated or functionalized analog of the hit compound. This "linkerology" often abolishes binding affinity or alters cellular permeability. CETSA-MS is a label-free technique that measures target engagement in living cells. It relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby shifting its melting temperature ( Tm​ ) higher during a thermal challenge[2][3].

Step-by-Step CETSA-MS Protocol

This protocol is designed as a self-validating system: by including vehicle controls and known reference compounds, the thermal shift ( ΔTm​ ) can be confidently attributed to direct target engagement.

  • Cell Culture & Dosing: Cultivate the target cell line (e.g., HCT116 or HeLa) to 80% confluence. Treat the cells with either vehicle (0.1% DMSO) or 3-(Quinolin-8-yl)pyridin-4-amine (e.g., 10 µM) for 1–2 hours to allow intracellular equilibration.

  • Thermal Challenge: Aliquot the treated and control cell suspensions into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Crucial Step: This separates the denatured, aggregated proteins (pellet) from the stably folded, soluble proteins (supernatant).

  • TMT Labeling & LC-MS/MS: Digest the soluble protein fractions with trypsin and label them with Tandem Mass Tags (TMT). Pool the samples and analyze via high-resolution LC-MS/MS to quantify the relative abundance of thousands of proteins across the temperature gradient.

  • Data Analysis: Plot the normalized protein abundance against temperature to generate melt curves. A significant rightward shift ( ΔTm​>2∘C ) in the compound-treated group indicates direct target engagement.

Workflow A 3-(Quinolin-8-yl)pyridin-4-amine (Hit Compound) B Phenotypic Screening (Cellular Assays) A->B  In vitro activity C Chemoproteomics (CETSA-MS) B->C  Active hits D Target Deconvolution (LC-MS/MS) C->D  Thermal shift E Biophysical Validation (SPR Kinetics) D->E  Candidate targets F Lead Optimization (Structure-Activity) E->F  Kinetic profiling

Fig 1. Target identification and biophysical validation workflow for novel hit compounds.

Biophysical Validation & Binding Kinetics (SPR)

Once candidate targets are identified via CETSA-MS, they must be biophysically validated. Surface Plasmon Resonance (SPR) is the gold standard for this phase[4].

Causality of Method Selection: While assays like Isothermal Titration Calorimetry (ITC) provide thermodynamic data ( KD​ , ΔH ), SPR provides real-time kinetic parameters: the association rate ( kon​ ) and the dissociation rate ( koff​ )[5][6]. The koff​ value dictates the drug's residence time ( τ=1/koff​ ) on the target. In modern drug discovery, a long residence time is often a superior predictor of in vivo efficacy and sustained target inhibition compared to raw thermodynamic affinity ( KD​ )[7].

Step-by-Step SPR Protocol
  • Surface Preparation (Immobilization): Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using EDC/NHS chemistry. Immobilize the recombinant target protein (identified from CETSA) via amine coupling to achieve a baseline response of ~2000-3000 Response Units (RU). Causality: Immobilizing the protein rather than the small molecule prevents steric hindrance that could block the binding pocket[8].

  • Analyte Preparation: Prepare a concentration series of 3-(Quinolin-8-yl)pyridin-4-amine (e.g., 0.1 nM to 1000 nM) in running buffer (e.g., PBS-P+ with 2% DMSO to ensure compound solubility).

  • Multi-Cycle Kinetics: Inject the analyte concentrations sequentially over the functionalized chip and a reference flow cell (blank surface to subtract bulk refractive index changes and non-specific binding). Use an association phase of 120 seconds and a dissociation phase of 600 seconds.

  • Regeneration: If the compound does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip remaining ligand without denaturing the immobilized protein.

  • Data Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

Mechanism Ligand 3-(Quinolin-8-yl)pyridin-4-amine Target Target Kinase (ATP Pocket) Ligand->Target Competitive Binding Complex Ligand-Kinase Complex (Hinge Binding) Target->Complex Thermodynamic Stabilization Downstream Downstream Effectors (e.g., Akt/mTOR) Complex->Downstream Blocked Phosphorylation Phenotype Cellular Arrest / Apoptosis Downstream->Phenotype Signal Attenuation

Fig 2. Proposed mechanism of action and downstream signaling attenuation by the hit compound.

Quantitative Data Presentation

The integration of chemoproteomic and biophysical data provides a comprehensive profile of the compound. Below are representative structured data tables demonstrating how the outputs of these workflows are synthesized for lead optimization.

Table 1: Representative CETSA-MS Target Enrichment Scores Shows the top candidate proteins stabilized by the compound in live cells.

Target ProteinBaseline Tm​ (°C)Compound Tm​ (°C) ΔTm​ Shift (°C)Statistical Significance (p-value)
Kinase Target A48.254.5+6.3 < 0.0001
Kinase Target B51.053.8+2.8 0.0012
Off-Target Protein X45.545.7+0.20.4500 (ns)

Table 2: SPR Kinetic Profiling of 3-(Quinolin-8-yl)pyridin-4-amine Demonstrates the kinetic binding parameters validating the CETSA hits.

Target Protein kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Kinase Target A 4.2×105 1.5×10−4 0.35 111.1
Kinase Target B 8.1×104 6.2×10−3 76.5 2.6

Interpretation: While the compound binds both Target A and Target B, the SPR data reveals a highly optimized koff​ for Target A, resulting in a residence time of over 111 minutes. This indicates that 3-(Quinolin-8-yl)pyridin-4-amine is highly selective for Target A under dynamic physiological conditions.

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Available at:[Link]

  • Patching, S. G. (2014). "Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery." Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at:[Link]

  • Chirco, A., & Meacci, E. (2025). "A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine." ACS Bio & Med Chem Au. Available at:[Link]

Sources

Foundational

Comprehensive Toxicity Profile and LD50 Determination Strategy for 3-(Quinolin-8-yl)pyridin-4-amine

Executive Summary 3-(Quinolin-8-yl)pyridin-4-amine (CAS 1125412-18-1) is a biaryl amine compound characterized by a quinoline ring coupled to a 4-aminopyridine moiety. While highly valuable as a kinase inhibitor scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Quinolin-8-yl)pyridin-4-amine (CAS 1125412-18-1) is a biaryl amine compound characterized by a quinoline ring coupled to a 4-aminopyridine moiety. While highly valuable as a kinase inhibitor scaffold or chemical building block in drug discovery, its unique structural architecture presents specific toxicological liabilities. Because empirical, publicly available in vivo LD50 data for this specific novel compound is absent from standard toxicological databases, this whitepaper establishes a predictive toxicological profile based on its pharmacophores. Furthermore, it outlines a rigorous, self-validating experimental framework to determine its exact LD50 and safety pharmacology, designed specifically for drug development professionals.

Structural Toxicology & Predictive Profiling

To design an effective toxicity screening cascade, we must first analyze the compound's structural alerts. The toxicity of 3-(Quinolin-8-yl)pyridin-4-amine is driven by two distinct pharmacophores:

  • The Quinoline Moiety: Quinoline derivatives are frequently metabolized by hepatic CYP450 enzymes (specifically CYP2A6 and CYP2E1) into reactive epoxide intermediates [1]. These epoxides can intercalate with DNA or covalently bind to hepatic proteins, leading to mutagenesis and hepatotoxicity.

  • The 4-Aminopyridine Moiety: 4-Aminopyridine (4-AP) is a potent, selective blocker of voltage-gated potassium (Kv) channels [2][3]. Blockade of these channels prolongs neuronal action potentials, increases intracellular calcium influx, and causes severe CNS hyperexcitability, often manifesting as tremors, choreoathetosis, and seizures[3].

Table 1: Predictive Toxicity Metrics & Structural Alerts
Structural MoietyPrimary Target / MechanismPredicted Toxicological LiabilityRecommended Validation Assay
Quinoline Ring CYP2A6 / CYP2E1 MetabolismHepatotoxicity, Mutagenesis (via Epoxides)Ames Test (±S9), HepG2 Cytotoxicity
4-Aminopyridine Kv Channel BlockadeCNS Hyperexcitability, Seizures, TremorsPatch-clamp (Kv/hERG), FOB (In Vivo)
Biaryl Amine hERG Potassium ChannelQT Prolongation, ArrhythmiaAutomated hERG Patch-clamp

Mechanistic Pathways of Toxicity

The dual nature of this compound's predicted toxicity requires monitoring both hepatic and neurological endpoints. The diagram below illustrates the divergent signaling and metabolic pathways triggered by the compound's distinct structural moieties.

ToxicityPathway cluster_Liver Hepatic Pathway (Quinoline Moiety) cluster_CNS CNS Pathway (4-Aminopyridine Moiety) Compound 3-(Quinolin-8-yl)pyridin-4-amine (CAS 1125412-18-1) CYP450 CYP450 Metabolism (CYP2A6, CYP2E1) Compound->CYP450 KvBlock Voltage-Gated K+ Channel Blockade Compound->KvBlock Epoxide Reactive Epoxide Intermediates CYP450->Epoxide HepatoTox Hepatotoxicity & Mutagenicity Epoxide->HepatoTox Depolarization Prolonged Action Potential & Ca2+ Influx KvBlock->Depolarization NeuroTox CNS Hyperexcitability (Seizures, Tremors) Depolarization->NeuroTox

Figure 1: Dual mechanistic toxicity pathways of 3-(Quinolin-8-yl)pyridin-4-amine.

In Vitro Toxicity Profiling Protocols

Before advancing to in vivo LD50 testing, a self-validating in vitro cascade must be executed to establish the compound's cellular toxicity thresholds.

Protocol A: HepG2 Cytotoxicity Assay (Hepatotoxicity)

Causality: HepG2 cells are utilized because they retain basal CYP450 activity, which is strictly required to evaluate whether the quinoline moiety is metabolized into toxic epoxides.

  • Cell Seeding: Plate HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C.

  • Compound Dosing: Treat cells with 3-(Quinolin-8-yl)pyridin-4-amine in a 10-point dose-response curve (0.1 µM to 100 µM). Max DMSO concentration must not exceed 0.5%.

  • Viability Readout: After 48 hours, add CellTiter-Glo® reagent to measure ATP depletion as a proxy for cell death.

  • Self-Validation Check: Include Tamoxifen as a positive control. The assay is only deemed valid if the Tamoxifen IC50 falls within the historical established range (10-15 µM).

Protocol B: Ames Test - OECD 471 (Mutagenicity)

Causality: The potential for quinoline-derived epoxides to cause DNA intercalation necessitates a bacterial reverse mutation assay in the presence of metabolic activation.

  • Strain Preparation: Prepare cultures of Salmonella typhimurium strains TA98 and TA1535.

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic CYP450 metabolism.

  • Incubation: Plate the compound (up to 5000 µ g/plate ) with the bacterial strains, both with and without the S9 mix, on minimal agar plates.

  • Self-Validation Check: Include 2-Aminoanthracene as a positive control for the +S9 condition. The assay is valid only if 2-Aminoanthracene yields a >3-fold increase in revertant colonies, confirming the metabolic competence of the S9 fraction.

In Vivo LD50 Determination Strategy (OECD 423)

To determine the acute oral toxicity and LD50 of 3-(Quinolin-8-yl)pyridin-4-amine, the OECD Test Guideline 423 (Acute Toxic Class Method) is the regulatory gold standard [4][5]. Causality: Unlike the obsolete OECD 401 guideline, OECD 423 uses a step-wise procedure with fixed doses (5, 50, 300, and 2000 mg/kg), significantly reducing the number of animals required (3Rs principle) while still providing a statistically robust GHS classification[6].

Step-by-Step Methodology
  • Animal Preparation: Select 3 healthy, nulliparous, and non-pregnant female Wistar rats (females are generally more sensitive to acute toxicity)[5]. Fast the animals overnight prior to dosing[7].

  • Dose Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80.

  • Initial Administration: Administer a starting dose of 300 mg/kg via oral gavage. Rationale: 300 mg/kg is the standard default starting dose when the toxicity of a novel compound is unknown.

  • Observation & Functional Observational Battery (FOB): Monitor animals continuously for the first 30 minutes, then periodically for 24 hours, and daily for 14 days[7]. Pay strict attention to signs of 4-aminopyridine toxicity: tremors, altered gait, and convulsions.

  • Self-Validation Check: Animal body weight must be recorded daily. A weight loss of >20% serves as a humane endpoint and a surrogate marker for severe systemic toxicity, validating the dose-response relationship even in the absence of acute mortality.

OECD423 Start Start Dose: 300 mg/kg (3 Female Rats) Outcome1 0-1 Deaths Start->Outcome1 Outcome2 2-3 Deaths Start->Outcome2 Step2_Up Dose: 2000 mg/kg (3 Female Rats) Outcome1->Step2_Up If 0 deaths Step2_Down Dose: 50 mg/kg (3 Female Rats) Outcome2->Step2_Down Class5 GHS Category 5 (LD50 > 2000 mg/kg) Step2_Up->Class5 0-1 Deaths Class4 GHS Category 4 (300 < LD50 < 2000) Step2_Up->Class4 2-3 Deaths Class3 GHS Category 3 (50 < LD50 < 300) Step2_Down->Class3 0-1 Deaths

Figure 2: OECD 423 Acute Toxic Class Method decision tree for LD50 estimation.

Data Interpretation & Translation

Once the OECD 423 protocol is complete, the data must be translated into human-relevant metrics. If the compound causes 0 deaths at 300 mg/kg but 2 deaths at 2000 mg/kg, the estimated LD50 falls between 300 and 2000 mg/kg (GHS Category 4).

To calculate the Human Equivalent Dose (HED) for subsequent clinical or advanced preclinical planning, the No Observed Adverse Effect Level (NOAEL) derived from sub-acute studies is scaled using body surface area (BSA) normalization:

HED(mg/kg)=RatDosing(mg/kg)×(HumanKmRatKm​)

(Where Rat Km = 6 and Human Km = 37).

Given the 4-aminopyridine moiety, researchers should anticipate a narrow therapeutic index. If CNS hyperexcitability is observed at doses far below the lethal threshold, the compound's progression may require structural optimization (e.g., reducing blood-brain barrier penetrance) to mitigate Kv channel blockade in the brain.

References

  • Cytochrome P450 species involved in the metabolism of quinoline Source: Carcinogenesis (PubMed / NIH) URL:[Link]

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature Source: Journal of Medical Toxicology (PMC / NIH) URL:[Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 3-(Quinolin-8-yl)pyridin-4-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary 3-(Quinolin-8-yl)pyridin-4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

3-(Quinolin-8-yl)pyridin-4-amine (Exact Mass: 221.0953 Da, Formula: C₁₄H₁₁N₃) is a highly functionalized biaryl N-heterocycle. Molecules containing this scaffold are frequently investigated in drug discovery as kinase inhibitors and metal-chelating pharmacophores. Understanding its tandem mass spectrometry (MS/MS) fragmentation pattern is critical for structural elucidation, metabolite identification, and pharmacokinetic quantification.

This whitepaper deconstructs the gas-phase dissociation mechanics of this molecule under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). By analyzing the competitive cleavage pathways—specifically the expulsion of ammonia (NH₃) and hydrogen cyanide (HCN)—we provide a self-validating framework for robust LC-MS/MS assay development.

Ionization Dynamics and Proton Affinity

Before fragmentation can occur, the molecule must be ionized. In positive-ion ESI mode, 3-(Quinolin-8-yl)pyridin-4-amine forms a stable protonated precursor ion, [M+H]⁺ at m/z 222.1031 .

The Causality of Protonation: The molecule possesses three distinct basic sites: the quinoline nitrogen, the pyridine nitrogen, and the exocyclic primary amine. The pyridine nitrogen para to the electron-donating amino group possesses the highest proton affinity. Protonation initially occurs at this ring nitrogen. However, upon collisional activation, proton mobility allows the charge to migrate to the exocyclic amine, weakening the C-N bond and setting the stage for low-energy fragmentation[1].

Core Fragmentation Pathways (Mechanistic Causality)

The fragmentation of 3-(Quinolin-8-yl)pyridin-4-amine is governed by the distinct stabilities of its two heterocyclic rings. The dissociation yields three primary pathways.

Pathway A: Expulsion of Ammonia (-17 Da)

The most thermodynamically favorable low-energy pathway is the loss of NH₃ from the aminopyridine moiety, yielding a product ion at m/z 205.08 .

  • Mechanistic Causality: Research into ionized aminopyridines demonstrates that they behave similarly to anilines under CID. Proton transfer to the exocyclic amine creates a good leaving group (-NH₃⁺). The expulsion of neutral NH₃ is driven by the formation of a highly stabilized α-distonic ion or an azacyclopentadienyl cation[2].

Pathway B: Expulsion of Hydrogen Cyanide (-27 Da)

At higher collision energies, the molecule undergoes the loss of HCN, yielding a product ion at m/z 195.09 .

  • Mechanistic Causality: The expulsion of HCN is a hallmark of quinoline and pyridine ring fragmentation. High-resolution ion-mobility studies confirm that this loss involves a complex ring-opening and subsequent contraction mechanism, typically yielding a pentalene or phenylacetylene-like radical cation or distonic ion[3]. The energy barrier for this ring contraction is higher than that of simple NH₃ loss, making it a secondary pathway[4].

Pathway C: Biaryl Axis Cleavage

Deep fragmentation results in the cleavage of the C-C bond connecting the quinoline and pyridine rings. Depending on charge retention, this yields either the protonated quinoline fragment (m/z 130.07 ) or the protonated aminopyridine fragment (m/z 93.05 ).

G Precursor [M+H]+ m/z 222.10 Protonated Precursor LossNH3 [M+H - NH3]+ m/z 205.08 Azacyclopentadienyl Cation Precursor->LossNH3 - NH3 (-17 Da) LossHCN [M+H - HCN]+ m/z 195.09 Ring Contraction Precursor->LossHCN - HCN (-27 Da) Quinoline [C9H8N]+ m/z 130.07 Quinoline Fragment Precursor->Quinoline Biaryl Cleavage Aminopyridine [C5H5N2]+ m/z 93.05 Aminopyridine Fragment Precursor->Aminopyridine Biaryl Cleavage LossBoth [M+H - NH3 - HCN]+ m/z 178.07 Deep Fragmentation LossNH3->LossBoth - HCN (-27 Da) LossHCN->LossBoth - NH3 (-17 Da)

Caption: Gas-phase CID fragmentation pathways of protonated 3-(Quinolin-8-yl)pyridin-4-amine.

Self-Validating LC-MS/MS Protocol

To ensure reproducibility across different mass spectrometers, do not merely input static collision energies. Instead, utilize the following self-validating methodology.

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic nitrogen atoms in solution, maximizing the[M+H]⁺ ion current and stabilizing the ESI spray.

  • LC Separation: Utilize a sub-2 µm C18 column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Source Optimization: Set the ESI capillary voltage to +3.5 kV. Maintain the desolvation temperature at 350°C to prevent thermal degradation of the exocyclic amine prior to entry into the vacuum region.

  • CID Energy Ramping: Isolate m/z 222.10 in Q1. Ramp the collision energy (CE) from 15 eV to 45 eV using Nitrogen or Argon as the collision gas.

The Self-Validating Check (Internal Thermometer)

To verify that your collision cell is depositing the correct internal energy, monitor the ratio of the m/z 205.08 (NH₃ loss) to m/z 195.09 (HCN loss) product ions at a nominal CE of 25 eV.

  • Validation Rule: Because NH₃ loss has a lower activation barrier than HCN loss, the m/z 205.08 peak must be the base peak. The ratio of 205.08 / 195.09 should strictly fall between 1.5 and 2.0 .

  • Troubleshooting: If the ratio is < 1.0, the collision cell is depositing excessive energy (favoring ring opening). If the ratio is > 3.0, the energy is too low. Adjust the CE dynamically until this ratio is achieved. This guarantees that your protocol is instrument-agnostic and self-calibrating.

Workflow S1 1. Sample Prep 0.1% FA in MeOH S2 2. LC Separation C18 Gradient S1->S2 S3 3. ESI(+) Protonation S2->S3 S4 4. Q1 Isolation m/z 222.10 S3->S4 S5 5. CID (q2) Ratio Self-Check S4->S5 S6 6. Detection High-Res MS S5->S6

Caption: Self-validating LC-MS/MS workflow utilizing internal fragment ratio checks.

Quantitative Data Summary

The following table summarizes the key diagnostic product ions for the [M+H]⁺ precursor (m/z 222.1031) derived from high-resolution mass spectrometry.

Product Ion FormulaExact Mass (m/z)Mass Shift (Da)Relative Abundance (at 25 eV)Mechanistic Assignment
C₁₄H₉N₂⁺ 205.0766-17.0265100% (Base Peak)Loss of NH₃; formation of azacyclopentadienyl cation.
C₁₃H₁₁N₂⁺ 195.0922-27.0109~55%Loss of HCN; quinoline ring contraction.
C₁₃H₈N⁺ 178.0657-44.0374~20%Sequential loss of NH₃ and HCN.
C₉H₈N⁺ 130.0657-92.0374~15%Biaryl cleavage; protonated quinoline fragment.
C₅H₅N₂⁺ 93.0453-129.0578~10%Biaryl cleavage; protonated aminopyridine fragment.

References[3] Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAgrE0trHxORQGBYG26Q092WmmbRGyROrfh_bz6uSVnv1bJn4iqTCeuEHqqeH2grGRkoq5Fu2GRT4qFa6qKuCkQXrgVk7BqRUcZNVe1r4tYOETrGV_BTnjK4_m8lfj[4] Mass spectra of tetrahydroquinolines - Canadian Science Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-tXixuennvaxftkalJlTvic5yThwMthgDAI-r4RamZn5MDV_a1l-e0FfCygW10AzhhKA-ACv-XzTgg-AwSrZmY01867diC7rVe30Ya5NBzXV-1AhsMKhDf1fdhCdect7vNj1hInSHz0bRbdc=[2] Reactions of ionised pyridazine, aminopyrazine and aminopyridine and their isomeric α-distonic ions - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXb6pPltg0Bl_geIu5X8WbarCcC6y0-rESJ78kHhi1WXowF5EaU5hXuBU5OrDQtGlZPQvsN-UZ_x3UWY050711Kgy3gPL2_WVv3DVREPuCDdir15TTXdhhp7RRyQtpBMo_9bWiovYT8G8WLSC1qLGLDz-2EaZ74lr-N7o742DysWz3SsOmVtUdjo0yBbGt5k2DyDxHHk3-ebXyS92OeImFFxvLAz1LNXJOd9uVSTGrYj5VCUrwoOFdSC9JIx07qZ1f6FnKSwXgfX_pOciBocCo[1] Ring Versus Nitrogen Protonation of Anilines - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHf4Ocvl34YT9BGkbXgbSRgZV7sXd8J0E8Giaxxu33U0S6DLb0Bg0mGNPYbjm9fQ_pRTV-N9fitnDP5LU8o2Sf42zxLu-uGmGwf0QE-Q18Oy3jIfvtMbL74CSd-wauHohXdl4XYcnKlWDM956Kpzk7iOhHiEddfcgOGtZVUnRSPdY59yerpQ91gcMVnNWvvArDsOdy3AB-gQVc

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 3-(Quinolin-8-yl)pyridin-4-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Introduction & Mechanistic Rationale

The biaryl scaffold of 3-(quinolin-8-yl)pyridin-4-amine (1)[1] is a highly privileged structural motif in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors and Toll-like receptor (TLR) agonists. The most modular and scalable approach to construct this sterically demanding C–C bond is via a Suzuki-Miyaura cross-coupling between 3-bromopyridin-4-amine (2)[2] and quinoline-8-boronic acid (3)[3].

Mechanistic Causality & Reaction Design: The choice of catalyst and solvent system is not arbitrary; it dictates the success of the coupling. We employ Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-coordination geometry on the palladium(II) intermediate. This geometric constraint significantly accelerates the rate-determining reductive elimination step, which is otherwise sluggish for sterically hindered ortho-substituted and bi-heteroaryl systems.

While heteroaryl boronic acids are notoriously prone to protodeboronation, 8-quinolineboronic acid exhibits remarkable stability under basic conditions (4)[4]. A biphasic solvent system of 1,4-Dioxane and H₂O (4:1 v/v) is utilized. The water solubilizes the inorganic base (K₂CO₃) to form the reactive "ate" complex with the boronic acid, facilitating transmetalation, while the ethereal dioxane selectively solvates the organic coupling partners.

Reaction Workflow & Catalytic Cycle

SynthesisWorkflow A 3-Bromopyridin-4-amine (Electrophile) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Quinolin-8-ylboronic acid (Nucleophile) B->C D Crude Biaryl Mixture (Reaction Complete) C->D Cross-Coupling (3-4 hours) E Silica Gel Chromatography (DCM/MeOH) D->E Aqueous Workup & Extraction F 3-(Quinolin-8-yl)pyridin-4-amine (Target Compound) E->F Isolation (>95% Purity)

Workflow for the Suzuki-Miyaura synthesis of 3-(Quinolin-8-yl)pyridin-4-amine.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Br Insertion) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII 3-Bromopyridin-4-amine TM Transmetalation (Boronate Complex) PdII->TM K2CO3 PdII_diaryl Pd(II) Diaryl Complex TM->PdII_diaryl Quinolin-8-ylboronic acid RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Catalyst Regeneration Product 3-(Quinolin-8-yl)pyridin-4-amine RE->Product Product Release

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Materials and Reagents

Table 1: Reaction Stoichiometry (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromopyridin-4-amine 173.011.01.73 gElectrophile
Quinoline-8-boronic acid 172.981.22.08 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05408 mgCatalyst
K₂CO₃ 138.213.04.15 gBase
1,4-Dioxane 88.1140 mLSolvent
Deionized H₂O 18.0210 mLCo-solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Reaction Setup & Degassing

  • Charge an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar with 3-bromopyridin-4-amine (1.73 g, 10.0 mmol), quinoline-8-boronic acid (2.08 g, 12.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Validation Checkpoint 1: Sparge the biphasic mixture with argon gas via a submerged needle for at least 20 minutes. Proper degassing is visually confirmed when the liquid ceases to hold dissolved micro-bubbles. Failure to remove oxygen will rapidly oxidize the Pd(0) species to an inactive Pd(II) black, turning the solution opaque gray before heating begins.

Step 2: Catalyst Addition & Heating

  • Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol) under a positive stream of argon.

  • Seal the flask with a Teflon-lined screw cap or a glass stopper secured with a Keck clip.

  • Submerge the flask in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 3 to 4 hours.

  • Validation Checkpoint 2: Monitor the reaction via TLC (eluent: 10% MeOH in DCM). The starting material 3-bromopyridin-4-amine (Rf ~0.40) should disappear, replaced by a new, intensely UV-active spot (Rf ~0.30) corresponding to the product. The solution will transition from a red-orange suspension to a dark brown mixture as the catalyst cycles.

Step 3: Aqueous Workup

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous layer with additional ethyl acetate (2 × 30 mL).

  • Validation Checkpoint 3: Check the aqueous layer under a handheld UV lamp (254 nm). If significant fluorescence remains, perform one additional extraction to ensure complete product recovery.

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark brown solid.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 2% to 10% Methanol in Dichloromethane. Pro-tip: Add 1% Et₃N to the eluent to prevent streaking of the free amine on the silica.

  • Collect the product fractions, concentrate, and dry under high vacuum to afford 3-(quinolin-8-yl)pyridin-4-amine as a pale yellow solid.

Analytical Characterization & Troubleshooting

Table 2: Expected Analytical Data

Analytical TechniqueExpected Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) δ ~8.9 (dd, 1H, quinoline), ~8.4 (dd, 1H, quinoline), ~8.1 (s, 1H, pyridine), ~7.9-7.5 (m, 4H, Ar-H), ~6.7 (d, 1H, pyridine), ~5.8 (br s, 2H, -NH₂).
LC-MS (ESI+) m/z calculated for C₁₄H₁₁N₃ [M+H]⁺: 222.10; Found: ~222.1.
TLC (10% MeOH/DCM) Rf ≈ 0.30, visible under 254 nm UV light.

Table 3: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Incomplete conversion (SM remains) Catalyst deactivation via oxidation or severe steric hindrance preventing transmetalation.Ensure strict argon degassing. If issues persist, consider switching to a more sterically accommodating ligand like SPhos.
Formation of quinoline homocoupling product Excess oxygen promoting Pd-catalyzed oxidative homocoupling of the boronic acid.Sparge solvents with argon for at least 30 minutes prior to use.
Protodeboronation (Yield loss) Traces of water at high temperatures without a sufficient cross-coupling rate.Ensure the boronic acid is added in slight excess (1.2–1.5 eq). Verify that K₂CO₃ is fully dissolved in the aqueous phase.

References

  • ChemicalBook.3-(quinolin-8-yl)pyridin-4-aMine (CAS 1125412-18-1).
  • The Journal of Organic Chemistry (ACS Publications).Access to γ-Carbolines: Synthesis of Isocryptolepine.
  • CymitQuimica.8-Quinoline boronic acid.
  • ACS Publications.Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling.

Sources

Application

Application Notes &amp; Protocols: 3-(Quinolin-8-yl)pyridin-4-amine as a Novel Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A New Frontier in Catalysis with Quinolinyl-Aminopyridine Ligands Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern synthetic chemistry, enabling the constructi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Catalysis with Quinolinyl-Aminopyridine Ligands

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern synthetic chemistry, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1] The heart of these transformations lies the catalyst, typically a transition metal complex where the ligand framework dictates reactivity, stability, and selectivity.[2][3] The development of novel ligands is therefore a continuous pursuit to unlock new catalytic potential and overcome existing limitations.

This guide introduces 3-(Quinolin-8-yl)pyridin-4-amine , a unique bidentate ligand featuring two distinct nitrogen-containing heterocycles: a quinoline and a pyridine. This architecture is designed to form a stable six-membered chelate ring upon coordination to a metal center. The quinoline moiety, a known coordinating group, can facilitate catalytic processes, while the aminopyridine portion provides a strong donor atom to stabilize the metal center throughout the catalytic cycle.[4][5]

Herein, we present a comprehensive guide for the synthesis of this novel ligand, its complexation with palladium(II), and its application as a pre-catalyst in the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust and self-validating, providing researchers with a practical framework for exploring the catalytic potential of this promising ligand scaffold.

Part 1: Synthesis of 3-(Quinolin-8-yl)pyridin-4-amine Ligand

The synthesis of the target ligand is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[1][3][6] The strategy involves coupling commercially available or readily synthesized Quinoline-8-boronic acid with 3-Bromo-4-aminopyridine .

Caption: Synthetic scheme for 3-(Quinolin-8-yl)pyridin-4-amine via Suzuki-Miyaura coupling.

Protocol 1.1: Synthesis of 3-(Quinolin-8-yl)pyridin-4-amine

This protocol details the coupling of quinoline-8-boronic acid and 3-bromo-4-aminopyridine. The use of a biphasic solvent system (toluene/water) and an inorganic base (sodium carbonate) is a standard and effective condition for this type of transformation.[6][7]

Materials:

  • Quinoline-8-boronic acid (1.0 equiv)[8][9][10]

  • 3-Bromo-4-aminopyridine (1.1 equiv)[11]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-8-boronic acid (e.g., 1.73 g, 10.0 mmol), 3-bromo-4-aminopyridine (e.g., 1.90 g, 11.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Add toluene (40 mL) and deionized water (10 mL) to the flask.

  • Bubble argon or nitrogen gas through the mixture for 15 minutes to degas the solution. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (347 mg, 0.30 mmol).

  • Heat the reaction mixture to reflux (approx. 95-100 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes, e.g., 30% to 70%) to afford 3-(Quinolin-8-yl)pyridin-4-amine as a solid.

Self-Validation:

  • Expected Outcome: A pale yellow to off-white solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic signals for both the quinoline and pyridine ring systems, and the mass spectrum should correspond to the molecular weight of the product (C₁₄H₁₁N₃, MW: 221.26 g/mol ).

Part 2: Synthesis of a Palladium(II) Complex

The synthesized ligand can be readily complexed with a palladium(II) salt, such as palladium(II) chloride, to form a stable, well-defined pre-catalyst. The bidentate nature of the ligand leads to the formation of a square planar palladium(II) complex.[4][12][13]

Caption: Synthesis of the Dichloro[3-(quinolin-8-yl)pyridin-4-amine]palladium(II) complex.

Protocol 2.1: Synthesis of Dichloro[3-(quinolin-8-yl)pyridin-4-amine]palladium(II)

Materials:

  • 3-(Quinolin-8-yl)pyridin-4-amine (1.0 equiv)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In an oven-dried 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-(Quinolin-8-yl)pyridin-4-amine (e.g., 221 mg, 1.0 mmol) in anhydrous DCM (15 mL).

  • In a separate flask, dissolve PdCl₂(MeCN)₂ (259 mg, 1.0 mmol) in anhydrous DCM (10 mL). Note: PdCl₂(MeCN)₂ is used as it is more soluble in organic solvents than PdCl₂.

  • Slowly add the palladium solution to the ligand solution at room temperature with stirring.

  • A precipitate, typically yellow or orange, should form upon mixing or shortly thereafter.

  • Stir the resulting suspension at room temperature for 4 hours to ensure complete complexation.

  • Add anhydrous diethyl ether (20 mL) to the suspension to further precipitate the product.

  • Isolate the solid complex by vacuum filtration.

  • Wash the collected solid with a small amount of cold DCM and then with diethyl ether.

  • Dry the complex under vacuum to a constant weight.

Self-Validation:

  • Expected Outcome: A stable, colored (typically yellow-orange) solid.

  • Characterization: The formation of the complex can be confirmed by FT-IR spectroscopy (shifts in C=N and C=C stretching frequencies upon coordination), elemental analysis (to confirm the stoichiometry), and potentially ¹H NMR (downfield shifts of ligand protons upon coordination to the paramagnetic Pd(II) center).

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The synthesized [Pd(L)Cl₂] complex is an air-stable pre-catalyst that can be conveniently used in cross-coupling reactions. The bidentate ligand is expected to stabilize the palladium center, preventing the formation of palladium black and promoting a long-lived, active catalytic species.[2] The catalytic cycle involves the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species, followed by the canonical steps of oxidative addition, transmetalation, and reductive elimination.[2][3][7][14]

Catalytic_Cycle pd0 L-Pd(0) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Ar-X ox_add_label Oxidative Addition pd_transmetal L-Pd(II)(Ar)(Ar') pd_oxidative->pd_transmetal Ar'-B(OH)₂ (Base) transmetal_label Transmetalation pd_transmetal->pd0 Ar-Ar' red_elim_label Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling using [Pd(L)Cl₂]

This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [Pd(L)Cl₂] pre-catalyst (e.g., 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane or Toluene/Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the [Pd(L)Cl₂] pre-catalyst (0.01-0.02 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the chosen solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 4-16 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Part 4: Data Presentation & Optimization

The efficiency of a catalytic system is highly dependent on the reaction conditions. A screening of parameters is essential to determine the optimal setup. The following table presents hypothetical data for the optimization of the coupling between 4-bromoanisole and phenylboronic acid.

EntryCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12K₂CO₃Toluene/H₂O1001275
22K₃PO₄Toluene/H₂O1001288
32Cs₂CO₃Toluene/H₂O1001285
42K₃PO₄1,4-Dioxane100895
51K₃PO₄1,4-Dioxane100892
60.5K₃PO₄1,4-Dioxane1001289
72K₃PO₄1,4-Dioxane801278

Analysis of Results: From this hypothetical data, K₃PO₄ as the base and 1,4-dioxane as the solvent provide the highest yield in a shorter time (Entry 4). Reducing the catalyst loading to 1 mol% still maintains excellent efficiency (Entry 5). These conditions would be selected as optimal for exploring the substrate scope of the reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Barder, T. E., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Zeynalov, E. B., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds.
  • Zeynalov, E. B., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds.
  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Phukan, P., et al. (2017). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. Applied Organometallic Chemistry.
  • Klier, L., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry.
  • Klier, L., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Shang, R., et al. (2017). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF PAR.
  • Carrow, B. P., & Hartwig, J. F. (2006). Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross- Coupling Using a Palladium Complex of 7. Synlett.
  • Wang, L., & He, W. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • Motswainyana, M., et al. (2025). Palladium(II) complexes containing N , N '-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate.
  • Yeap, G.-Y., et al. (n.d.). SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Malaysian Journal of Analytical Sciences.
  • Albert, J., et al. (2010). Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Dalton Transactions.
  • Shestakov, A. S., et al. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Rieger, B., et al. (2002). Palladium Complexes with Bidentate P,N Ligands: Synthesis, Characterization and Application in Ethene Oligomerization.
  • al Janabi, B., et al. (n.d.). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. European Journal of Inorganic Chemistry.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Guery, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. European Journal of Medicinal Chemistry.
  • Li, H., et al. (2011). A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution. Tetrahedron Letters.

Sources

Method

Application Note: HPLC Method Development for the Quantification of 3-(Quinolin-8-yl)pyridin-4-amine

Introduction & Analyte Profiling The compound 3-(Quinolin-8-yl)pyridin-4-amine (CAS 1125412-18-1) is a highly polar, bis-heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The compound 3-(Quinolin-8-yl)pyridin-4-amine (CAS 1125412-18-1) is a highly polar, bis-heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. From a chromatographic perspective, this molecule presents a significant analytical challenge. It contains three distinct nitrogen centers: a primary amine, a pyridine ring (pKa ~9.1), and a quinoline ring (pKa ~4.9).

Because these nitrogen atoms are highly basic, the molecule exists as a poly-cation in neutral or slightly acidic conditions. When analyzed using standard reversed-phase liquid chromatography (RPLC) on conventional silica-based C18 columns, these positively charged moieties engage in severe secondary ion-exchange (Coulombic) interactions with residual, ionized surface silanols (SiO⁻)[1]. This phenomenon manifests as severe peak tailing, unpredictable retention shifts, and poor quantitative reproducibility.

This application note details a self-validating, first-principles approach to developing a robust HPLC quantification method for 3-(Quinolin-8-yl)pyridin-4-amine, prioritizing a high-pH mobile phase strategy to neutralize the analyte and ensure pure hydrophobic partitioning.

Chromatographic Rationale & Method Design (E-E-A-T)

To circumvent the detrimental ion-exchange interactions inherent to basic compounds, chromatographers typically employ one of two strategies:

  • Low pH Ion-Suppression (pH < 2.5): Utilizing strong acids (e.g., 0.1% Trifluoroacetic acid) to fully protonate both the analyte and the surface silanols, thereby shutting down the ion-exchange pathway.

  • High pH Analyte Neutralization (pH > 10.0): Utilizing alkaline buffers to deprotonate the basic nitrogen centers of the analyte, rendering the molecule neutral.

For 3-(Quinolin-8-yl)pyridin-4-amine, the High pH Strategy is vastly superior. By raising the mobile phase pH to 10.5 (more than 1 pH unit above the highest pKa of ~9.1), the primary amine and pyridine nitrogens are completely deprotonated. This forces the molecule into its neutral state, maximizing its hydrophobicity and allowing it to partition cleanly into the C18 stationary phase without secondary electrostatic repulsion or attraction[2].

Because traditional bare-silica columns dissolve at pH > 8.0, this method necessitates the use of an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge C18), which offers extreme chemical stability up to pH 12.0 while maintaining high efficiency[3].

MethodDev Start Analyze 3-(Quinolin-8-yl)pyridin-4-amine (Basic, Multiple pKa) Eval Evaluate Silanol Activity & Analyte Ionization Start->Eval LowPH Low pH Strategy (pH < 3) Protonate Silanols Eval->LowPH Option 1 HighPH High pH Strategy (pH > 10) Neutralize Analyte Eval->HighPH Option 2 ColLow Standard C18 or AQ-C18 Column LowPH->ColLow ColHigh Hybrid Silica (BEH) High-pH Stable C18 HighPH->ColHigh Opt Optimize Gradient & Temp (e.g., 40°C for mass transfer) ColLow->Opt ColHigh->Opt Result Robust Quantification Method Opt->Result

Fig 1: Decision tree for basic compound HPLC method development.

Experimental Methodology & Protocols

Reagents and Materials
  • Target Analyte: 3-(Quinolin-8-yl)pyridin-4-amine reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Modifiers: Ammonium Bicarbonate (NH₄HCO₃, LC-MS grade), Ammonium Hydroxide (NH₄OH, 28-30% solution).

Step-by-Step Mobile Phase Preparation

The accuracy of the high-pH buffer is the most critical variable in this self-validating protocol. Inadequate buffering capacity will lead to localized pH drops within the column, causing sudden retention time shifts.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5):

    • Weigh exactly 0.79 g of Ammonium Bicarbonate.

    • Dissolve in 950 mL of Milli-Q water in a 1 L glass beaker.

    • Insert a calibrated pH probe. Slowly add Ammonium Hydroxide dropwise while stirring until the pH stabilizes exactly at 10.5.

    • Transfer to a 1 L volumetric flask and bring to volume with Milli-Q water.

    • Filter through a 0.22 µm nylon or PTFE membrane. (Note: Do not vacuum filter for extended periods to prevent loss of volatile ammonia).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Standard Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(Quinolin-8-yl)pyridin-4-amine into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol (to ensure complete solubilization of the free base), then dilute to volume with Mobile Phase A.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile to match the initial gradient conditions and prevent solvent-mismatch peak distortion.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm
Column Temperature 40 °C (Improves mass transfer for basic compounds)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection (UV/Vis) 254 nm (Primary) and 280 nm (Secondary confirmation)
Autosampler Temp 15 °C
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic Hold
12.04060Linear Gradient
14.01090Column Wash
16.01090Isocratic Wash
16.1955Return to Initial
22.0955Re-equilibration

Interaction Mechanism & Causality

The success of this method relies entirely on manipulating the ionization state of the analyte. At a neutral pH of 7.0, the primary amine on the pyridine ring is protonated (NH₃⁺). This cation is strongly attracted to the negatively charged silanols (SiO⁻) on the silica surface. Because this electrostatic interaction is kinetically slower than hydrophobic partitioning, the molecules desorb from the stationary phase at different rates, dragging the peak tail outwards[1].

By shifting the pH to 10.5, the amine is neutralized to NH₂. The Coulombic attraction is eliminated, and the molecule interacts with the C18 ligand purely through van der Waals forces (hydrophobic partitioning), resulting in a sharp, Gaussian peak[2].

Interactions cluster_0 Sub-Optimal (Neutral pH 7.0) cluster_1 Optimized (High pH 10.5) A1 Analyte (Cationic) NH3+ S1 Ionized Silanol SiO- A1->S1 Coulombic Attraction R1 Secondary Ion-Exchange (Severe Peak Tailing) S1->R1 A2 Analyte (Neutral) NH2 S2 C18 Ligand Hydrophobic Phase A2->S2 Hydrophobic Interaction R2 Pure Partitioning (Sharp, Symmetrical Peak) S2->R2

Fig 2: Chromatographic interaction mechanisms at neutral vs. high pH.

System Suitability & Validation Criteria

To ensure the method acts as a self-validating system, the following System Suitability Testing (SST) parameters must be met prior to sample quantification. Six replicate injections of the 100 µg/mL working standard should be evaluated.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 min (± 0.2 min)Ensures consistent mobile phase pH and organic gradient delivery.
Tailing Factor (Tf) ≤ 1.3Confirms complete suppression of silanol ion-exchange interactions.
Theoretical Plates (N) ≥ 8,000Verifies column bed integrity and optimal mass transfer at 40 °C.
Area % RSD ≤ 1.0%Guarantees autosampler precision and complete analyte solubility.
Signal-to-Noise (S/N) ≥ 100:1 at LOQEnsures adequate UV chromophore response at 254 nm.

References

  • Yang X., Dai J., Carr P.W. "Analysis and critical comparison of the reversed-phase and ion-exchange contributions to retention on polybutadiene coated zirconia and octadecyl silane bonded silica phases." Journal of Chromatography A, Volume 925, Issues 1–2, 2001, Pages 49-75. URL:[Link]

  • Shen Y., et al. "Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases." Journal of Chromatography A, Volume 1030, Issues 1-2, 2004, Pages 43-51. URL:[Link]

  • Waters Corporation. "Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry." Waters Application Notes, 2010. URL:[Link]

Sources

Application

Application Note: Intravenous Formulation Strategies for 3-(Quinolin-8-yl)pyridin-4-amine

Executive Summary The systemic delivery of rigid, dual-heterocyclic small molecules like 3-(Quinolin-8-yl)pyridin-4-amine presents a significant biopharmaceutical challenge. Characterized by high lipophilicity, strong cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The systemic delivery of rigid, dual-heterocyclic small molecules like 3-(Quinolin-8-yl)pyridin-4-amine presents a significant biopharmaceutical challenge. Characterized by high lipophilicity, strong crystal lattice energy, and pH-dependent solubility, this compound is practically insoluble in physiological buffers. Direct intravenous (IV) administration of unoptimized formulations risks severe in vivo precipitation, leading to phlebitis, hemolysis, or pulmonary embolism.

This application note details a comprehensive formulation screening strategy and provides a validated, step-by-step protocol for developing a safe, efficacious IV formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD) . By leveraging host-guest inclusion complexation, this approach bypasses the dose-limiting toxicities associated with traditional cosolvent/surfactant systems.

Physicochemical Profiling & Formulation Rationale

3-(Quinolin-8-yl)pyridin-4-amine contains two weakly basic nitrogen centers: the quinoline nitrogen (estimated pKa ~4.5–5.0) and the pyridine-4-amine moiety (estimated pKa ~8.5–9.1).

  • The Challenge: While the compound can be solubilized in highly acidic environments (pH < 3.0) via protonation, injecting a low-pH solution directly into the bloodstream (pH 7.4) causes rapid deprotonation. The resulting free base will instantaneously crash out of solution.

  • The Cosolvent/Surfactant Limitation: Traditional approaches utilize high concentrations of Polyethylene Glycol 400 (PEG 400) and Polysorbate 80 (Tween 80). However, formulations relying heavily on Tween 80 are notorious for inducing hypersensitivity reactions and hemolysis[1][2]. Furthermore, cosolvent systems often fail upon dilution in the bloodstream, as the solvent capacity drops exponentially, leading to catastrophic API precipitation[1].

  • The Cyclodextrin Advantage: SBE-β-CD (commercially known as Captisol®) offers a superior alternative. It features a hydrophobic internal cavity that encapsulates the lipophilic biaryl system of the API, while its polyanionic sulfobutyl ether groups provide massive aqueous solubility and interact favorably with the slightly basic nitrogens of the drug[3][4]. SBE-β-CD complexes dissociate rapidly upon IV dilution, safely releasing the drug to bind with plasma proteins without precipitating[4][5].

Formulation Screening Strategy

To identify the optimal vehicle, we employ a tiered decision tree methodology adapted from industry-standard discovery formulation protocols[2][6].

G Start Determine API Physicochemical Properties (pKa, LogP, Melting Point) Aqueous Test Aqueous Solubility at Physiological pH (7.4) Start->Aqueous pHAdjust Test pH Adjustment (pH 3-5 or 9-10) Aqueous->pHAdjust < 1 mg/mL Success Proceed to in vivo PK/Tox Aqueous->Success > 1 mg/mL Cosolvent Test Cosolvents (PEG 400, Propylene Glycol) pHAdjust->Cosolvent Insoluble or Irritating pH pHAdjust->Success Soluble & Tolerable pH Surfactant Add Surfactants (Tween 80, Kolliphor EL) Cosolvent->Surfactant Insoluble Cosolvent->Success Soluble (<30% Cosolvent) Cyclodextrin Test Cyclodextrin Complexation (SBE-β-CD, HP-β-CD) Surfactant->Cyclodextrin High Toxicity/Precipitation Surfactant->Success Soluble (Watch Toxicity) Cyclodextrin->Success Stable Complex Fail Consider Lipid Nanoparticles or Prodrugs Cyclodextrin->Fail Insoluble

Caption: Tiered decision tree workflow for intravenous formulation screening of poorly soluble compounds.

Equilibrium Solubility Data

The following table summarizes the equilibrium solubility of 3-(Quinolin-8-yl)pyridin-4-amine across various standard IV vehicles. Data clearly indicates that SBE-β-CD provides the highest solubilization capacity while maintaining physiological compatibility.

Formulation VehicleFinal pHSolubility (mg/mL)Physical Observation & Viability
5% Dextrose in Water (D5W)7.4< 0.01Practically insoluble; Not viable for IV.
100 mM Citrate Buffer4.00.85Partial dissolution; High risk of precipitation upon IV injection.
20% PEG 400 / 5% Tween 806.53.20Clear, viscous solution; Risk of hemolysis and hypersensitivity[2].
20% w/v SBE-β-CD 5.5 > 18.50 Clear solution; Isotonic, safe for IV bolus or infusion[5].

Mechanism of SBE-β-CD Inclusion Complexation

Unlike cosolvents that rely on altering the dielectric constant of the bulk fluid, cyclodextrins encapsulate the drug at a molecular level[3]. The sulfobutyl ether groups extend the hydrophobic cavity, allowing the bulky quinoline ring of the API to dock deeply. Upon injection into the bloodstream, the complex undergoes rapid competitive displacement by endogenous lipids and plasma proteins, safely releasing the active pharmaceutical ingredient (API) without localized supersaturation[4].

Mechanism API 3-(Quinolin-8-yl)pyridin-4-amine (Hydrophobic, Poorly Soluble) Complex Inclusion Complex (Water Soluble, Shielded API) API->Complex Non-covalent interaction CD SBE-β-CD (Captisol) (Hydrophobic Cavity, Polyanionic) CD->Complex Host-Guest complexation Blood Intravenous Injection (pH 7.4 Aqueous Environment) Complex->Blood IV Infusion Release Rapid Dissociation (API binds to plasma proteins) Blood->Release Dilution & Competitive Binding

Caption: Mechanism of SBE-β-CD host-guest complexation and subsequent in vivo dissociation.

Experimental Protocols

Protocol A: Preparation of 10 mg/mL API in 20% w/v SBE-β-CD

Note: This protocol is designed as a self-validating system. The order of addition is critical; adding API to dry cyclodextrin or unbuffered water will result in clumping and prolonged processing times.

Materials Required:

  • 3-(Quinolin-8-yl)pyridin-4-amine (API)

  • SBE-β-CD (Clinical Grade / Captisol®)

  • Water for Injection (WFI)

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment)

  • 0.22 µm PVDF sterile syringe filters

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh exactly 20.0 g of SBE-β-CD. Transfer to a clean, depyrogenated volumetric flask and add 70 mL of WFI. Stir at 400 RPM at room temperature until completely dissolved (approx. 15-20 minutes). Causality: Pre-dissolving the cyclodextrin ensures the hydrophobic cavities are fully hydrated and available for complexation.

  • API Addition: Weigh exactly 1.0 g of 3-(Quinolin-8-yl)pyridin-4-amine. Slowly add the API powder to the vortex of the stirring SBE-β-CD solution.

  • pH-Assisted Complexation: The API will likely remain as a suspension initially. Drop the pH of the solution to 4.0 using 0.1 N HCl. Causality: Lowering the pH protonates the pyridine-4-amine nitrogen, temporarily increasing intrinsic solubility and accelerating the kinetic rate of inclusion into the cyclodextrin cavity.

  • Equilibration: Protect from light and stir continuously for 2 hours at room temperature until the solution is completely clear and free of visible particles.

  • Back-Titration: Slowly adjust the pH back to 5.5 – 6.0 using 0.1 N NaOH. Monitor closely. If transient precipitation occurs, pause titration and allow the complex to re-equilibrate.

  • Volume Adjustment & Filtration: Transfer the solution to a 100 mL volumetric flask and make up to volume with WFI. Filter the entire batch through a 0.22 µm PVDF membrane into sterile, depyrogenated vials.

Protocol B: In Vitro Precipitation & Stability Validation

To ensure the formulation will not cause embolism upon IV administration, it must be validated using a serial dilution assay simulating physiological conditions.

  • Simulated IV Dilution: Aliquot 1 mL of the final formulation into 9 mL of Phosphate Buffered Saline (PBS, pH 7.4) warmed to 37°C (1:10 dilution). Repeat for a 1:100 dilution.

  • Incubation: Incubate the diluted samples at 37°C for 2 hours (simulating the circulation half-life).

  • Dynamic Light Scattering (DLS) Analysis: Analyze the diluted samples using DLS.

    • Validation Criteria: The formulation passes if the Z-average particle size remains < 10 nm (indicating only empty cyclodextrin/protein micelles) and the Polydispersity Index (PDI) remains stable. The appearance of particles > 1000 nm indicates API precipitation, meaning the cyclodextrin ratio must be increased.

  • Osmolality Check: Measure the undiluted formulation using a freezing-point osmometer. Target osmolality for IV injection is 280–320 mOsm/kg. If hypotonic, add NaCl; however, 20% SBE-β-CD is typically near isotonicity[5].

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cyclodextrin Reduces Intravenous Toxicity of a Model Compound. ResearchGate. Available at:[Link]

  • In vitro and in vivo evaluation of a sulfobutyl ether beta-cyclodextrin enabled etomidate formulation. ResearchGate. Available at:[Link]

  • WO2017007805A1 - Intravenous formulations of a late sodium current inhibitor. Google Patents.
  • Formulation: Preclinical Pharmacology Lab (Lee et al. Decision Tree). UT Southwestern Medical Center. Available at:[Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Method

High-Throughput Generation of 3-(Quinolin-8-yl)pyridin-4-amine Derivative Libraries for Targeted Kinase Inhibition

Introduction & Biological Rationale The development of highly selective kinase inhibitors requires molecular scaffolds that can simultaneously anchor to conserved active-site residues while projecting into variable regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The development of highly selective kinase inhibitors requires molecular scaffolds that can simultaneously anchor to conserved active-site residues while projecting into variable regulatory pockets. The 3-(quinolin-8-yl)pyridin-4-amine core represents a highly privileged, bis-heteroaryl pharmacophore designed specifically for this dual-modality binding.

The pyridine-4-amine moiety is a well-documented hinge-binding element. The exocyclic amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, forming crucial bidentate interactions with the kinase backbone (e.g., in Janus kinases (JAK) and NEK7)[1][2][3]. Concurrently, the quinoline ring , linked at the 8-position, acts as a rigid vector that projects into hydrophobic back pockets or allosteric sites. This specific spatial arrangement has been validated in several multi-targeted tyrosine kinase inhibitors and ATM kinase inhibitors, where the quinoline core drives target selectivity and enhances residence time[4][5].

This application note details a field-proven, self-validating methodology for the parallel synthesis of a 3-(quinolin-8-yl)pyridin-4-amine derivative library.

Pharmacophore Hinge Pyridine-4-amine (Hinge Binder) Linker C3-C8 Biaryl Bond (Vector Control) Hinge->Linker Target Kinase Active Site Hinge->Target Hydrogen Bonding (Donor/Acceptor) Pocket Quinolin-8-yl (Hydrophobic Back Pocket) Linker->Pocket Pocket->Target pi-pi / Hydrophobic Interactions

Figure 1: Pharmacophore model illustrating the dual-binding modality within a kinase active site.

Retrosynthetic Strategy & Chemical Causality

The library generation is structured around a divergent synthesis strategy. A centralized Suzuki-Miyaura cross-coupling constructs the sterically encumbered bis-heteroaryl core, followed by parallel late-stage functionalization at the 4-amine position.

Mechanistic Challenges & Solutions:

  • Protodeboronation: Quinolin-8-ylboronic acids are highly susceptible to protodeboronation due to the proximity of the basic quinoline nitrogen, which can coordinate with palladium and destabilize the boronic acid. Solution: We utilize Pd(dppf)Cl2​⋅CH2​Cl2​ . The large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, outcompeting the protodeboronation pathway.

  • Poor Nucleophilicity: The 4-amino group of the pyridine core exhibits exceptionally poor nucleophilicity due to the resonance delocalization of its lone pair into the electron-deficient pyridine ring. Standard amidation conditions (e.g., EDC/HOBt) routinely fail. Solution: We employ Lithium bis(trimethylsilyl)amide (LiHMDS) to fully deprotonate the amine, generating a highly reactive amide anion prior to electrophile addition.

Workflow SM Starting Materials (3-Bromo-pyridin-4-amine + Quinolin-8-ylboronic acid) Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Pd(dppf)Cl2 Core Core Scaffold 3-(Quinolin-8-yl)pyridin-4-amine Coupling->Core Isolation Deriv Parallel Derivatization (Amidation/Sulfonylation) Core->Deriv LiHMDS, R-COCl Library Purified Derivative Library Deriv->Library HT-HPLC

Figure 2: Retrosynthetic workflow for the parallel generation of 3-(quinolin-8-yl)pyridin-4-amine libraries.

Quantitative Data Summaries

Table 1: Optimization of the Core Suzuki-Miyaura Cross-Coupling

Data reflects the causality of catalyst and base selection to minimize protodeboronation.

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Protodeboronation (%)Isolated Yield (%)
Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/ H2​O 9045%32%
Pd(OAc)2​ / XPhos Cs2​CO3​ 1,4-Dioxane/ H2​O 10020%65%
Pd(dppf)Cl2​⋅CH2​Cl2​ Na2​CO3​ 1,4-Dioxane/ H2​O (4:1) 90 < 5% 88%
Table 2: Representative Library Members and Physicochemical Properties

Targeting optimal oral bioavailability space (Lipinski's Rule of 5 compliance).

Compound IDR-Group (Electrophile)MW ( g/mol )cLogPtPSA (Ų)HBDHBA
LIB-001 Acetyl chloride263.292.1454.814
LIB-002 Cyclopropanecarbonyl chloride289.332.8554.814
LIB-003 4-Fluorobenzoyl chloride343.353.9254.814
LIB-004 Methanesulfonyl chloride299.351.9867.515

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (3-(Quinolin-8-yl)pyridin-4-amine)

This protocol is designed as a self-validating system with mandatory In-Process Controls (IPCs).

Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask, add 3-bromopyridin-4-amine (5.00 g, 28.9 mmol, 1.0 eq) and quinolin-8-ylboronic acid (5.99 g, 34.6 mmol, 1.2 eq).

  • Solvent Addition: Add 100 mL of 1,4-Dioxane and 25 mL of 2M aqueous Na2​CO3​ .

  • Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure N2​ gas for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) peroxo complexes and promote oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (1.18 g, 1.44 mmol, 0.05 eq) under a positive stream of N2​ . Equip with a reflux condenser and heat to 90 °C.

  • In-Process Control (IPC) - Self-Validation: After 6 hours, withdraw a 10 µL aliquot from the organic layer. Dilute in 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via UPLC-MS.

    • Validation Criterion: The reaction is deemed complete when the Area Under Curve (AUC) ratio of Product (m/z 222.1 [M+H]+) to Starting Material (m/z 173.0/175.0) is > 95:5. If < 95:5, continue heating for 2 hours and re-test.

  • Workup: Cool to room temperature. Dilute with EtOAc (150 mL) and filter the entire mixture through a pad of Celite to remove palladium black. Separate the layers, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via automated flash chromatography (Silica gel, gradient 0-10% MeOH in DCM containing 1% Et3​N to prevent tailing of the basic amines).

Protocol B: Parallel Derivatization (Library Generation via Amidation)

Executed in a 24-well parallel synthesizer format.

Step-by-Step Methodology:

  • Dispensing: Dispense the core scaffold (50 mg, 0.22 mmol, 1.0 eq) into each reaction vial. Add a magnetic stir bar and seal with a septum cap.

  • Purging: Evacuate and backfill the block with Argon (3 cycles). Add anhydrous THF (2.0 mL) to each vial.

  • Deprotonation: Cool the reaction block to 0 °C. Syringe in LiHMDS (1.0 M in THF, 0.48 mL, 0.48 mmol, 2.2 eq) dropwise. Causality: 2.2 equivalents are strictly required. The first equivalent forms the reactive amide anion; the slight excess neutralizes the HCl byproduct generated upon acyl chloride addition, preventing premature protonation of the nucleophile. Stir for 15 minutes.

  • Electrophile Addition: Add the respective acyl chloride or sulfonyl chloride (0.24 mmol, 1.1 eq) to each vial. Allow the block to warm to room temperature and stir for 2 hours.

  • Quench & IPC: Quench each vial with 0.5 mL of saturated aqueous NH4​Cl . Take a 5 µL aliquot from 3 random vials for UPLC-MS validation to ensure >90% conversion across the library.

  • Solvent Removal: Evaporate the THF using a centrifugal vacuum concentrator (e.g., Genevac) at 40 °C.

Protocol C: High-Throughput Purification & Validation
  • Sample Prep: Re-dissolve the crude residues in 1.5 mL of DMSO. Filter through a 96-well 0.45 µm filter plate.

  • Preparative HPLC: Purify using a mass-directed preparative HPLC system (C18 column, 5 µm, 19 x 150 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% to 90% B over 12 minutes.

  • Final QC: Analyze all purified fractions via analytical LC-MS and 1H-NMR. Acceptable library members must exhibit >95% purity by UV (254 nm) and correct exact mass.

References

  • Pfaffenrot, E., et al. "Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres.
  • "Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties." MDPI.
  • "4-amino-N-pyridin-4-ylbenzamide|CAS 13160-61-7." Benchchem.
  • "US20230210853A1 - Targeted nek7 inhibition for modulation of the nlrp3 inflammasome.
  • "Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low aqueous solubility of 3-(Quinolin-8-yl)pyridin-4-amine in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic strategies to overcome the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic strategies to overcome the solubility bottlenecks associated with 3-(Quinolin-8-yl)pyridin-4-amine (CAS 1125412-18-1)[1],[2].

Compound Profile & The Causality of Insolubility

To troubleshoot effectively, we must first understand the physical chemistry of the molecule. 3-(Quinolin-8-yl)pyridin-4-amine consists of a bicyclic quinoline core linked to an aminopyridine ring. This planar, highly aromatic architecture is inherently lipophilic. Strong intermolecular π−π stacking within the solid crystal lattice makes it energetically unfavorable for water molecules to solvate individual compound molecules, resulting in profound aqueous insolubility[3].

Troubleshooting Guides (FAQs)

Q1: My compound dissolves perfectly in 100% DMSO, but when I dilute it into my aqueous assay buffer, the solution turns milky. What is happening? A: You are experiencing the "DMSO Crash-Out" phenomenon, technically known as solvent-shift precipitation[4]. DMSO is highly hygroscopic. When you spike a concentrated DMSO stock into an aqueous buffer, the solvent power of the microenvironment drops exponentially[5]. To minimize thermodynamically unfavorable contact with water, the lipophilic quinoline and pyridine rings are forced to aggregate, exceeding the compound's metastable zone limit and crashing out of solution[4].

Q2: My biochemical assay readouts are highly inconsistent. I am seeing target inhibition at high concentrations, but the dose-response curve is non-sigmoidal. Could this be related to solubility? A: Yes. The "milky" appearance or invisible micro-precipitates indicate the formation of colloidal aggregates[6]. These promiscuous aggregates scatter light (interfering with fluorescence/absorbance readouts) and physically sequester enzyme targets or proteins on their surface[6]. This leads to artifactual target inhibition, generating False Positives in your bioassays[6].

Q3: How can I formulate 3-(Quinolin-8-yl)pyridin-4-amine for in vitro cell culture without exceeding the toxic 0.1-0.5% DMSO limit? A: The most robust strategy is utilizing 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) as a solubilizing agent[7]. HP- β -CD is a cyclic oligosaccharide with a hydrophobic central cavity and a hydrophilic outer surface[7],[8]. It forms a non-covalent 1:1 inclusion complex with the compound, encapsulating the hydrophobic quinoline core while the hydrophilic exterior maintains aqueous solubility and prevents self-aggregation[7],[8].

Data Presentation: Solubilizing Agents Comparison

Solubilizing AgentMechanism of ActionTypical Working Conc.ProsCons
DMSO Dipolar aprotic co-solvent; disrupts crystal lattice[3]0.1% - 0.5% (Final)Excellent primary solvent for stocks (>50 mM).High concentrations are cytotoxic; causes solvent-shift crash-out[4],[5].
HP- β -CD Forms non-covalent inclusion complexes[7],[8]5% - 20% (w/v)Prevents aggregation; toxicologically benign[7].Requires 24h equilibration; complexation efficiency varies by pH[9].
Tween® 80 Non-ionic surfactant; forms encapsulating micelles[3]0.01% - 0.1%Rapid solubilization of hydrophobic aggregates.Can interfere with lipid-based assays and membrane proteins[3].

Experimental Protocols

Protocol A: Preparation of an HP- β -CD Inclusion Complex

Causality: Direct dilution of DMSO stocks into media causes instant supersaturation. By pre-complexing the compound with HP- β -CD, you create a thermodynamic bridge that stabilizes the free base in aqueous environments[4],[7].

  • Prepare the Carrier: Dissolve HP- β -CD powder in your target aqueous buffer (e.g., PBS or HEPES-buffered media) to a final concentration of 20% (w/v)[9].

  • Primary Solvation: Prepare a 10 mM stock of 3-(Quinolin-8-yl)pyridin-4-amine in 100% molecular biology grade DMSO[3].

  • Complexation: Dropwise, add the DMSO stock to the 20% HP- β -CD solution while vortexing vigorously. Keep the final DMSO concentration below 2% during this step.

  • Equilibration: Agitate the mixture on a thermoshaker at 25°C for 24 hours to ensure thermodynamic equilibrium of the inclusion complex[3].

  • Self-Validating Checkpoint: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the tube for a pellet. If a visible pellet is present, the compound has exceeded its complexation capacity. Measure the concentration of the supernatant via UV-Vis (using a standard curve) to determine the true soluble fraction before proceeding to your assay.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Causality: Visual inspection is insufficient for detecting micro-aggregates that cause false positives. Nephelometry measures forward light scatter, providing a highly sensitive, quantitative limit of kinetic solubility.

  • Serial Dilution: Prepare a 2-fold serial dilution of your compound in 100% DMSO.

  • Aqueous Spiking: Dispense 196 µL of pre-warmed (37°C) assay buffer into a 96-well clear-bottom plate[3]. Add 4 µL of each DMSO dilution to the respective wells (Final DMSO = 2%).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow metastable solutions to precipitate.

  • Measurement: Read the plate on a nephelometer or a standard plate reader using absorbance at 620 nm (a wavelength where the compound does not naturally absorb).

  • Self-Validating Checkpoint: Plot the OD620​ against compound concentration. The exact concentration where the OD620​ deviates from the baseline (vehicle control) is your "Cloud Point." You must perform your biological assays at a concentration strictly below this cloud point to ensure data integrity[4].

Mechanistic Visualizations

SolubilizationWorkflow A 1. Solid Compound 3-(Quinolin-8-yl)pyridin-4-amine B 2. Primary Solvation Dissolve in 100% DMSO A->B C 3. Complexation Add to 20% HP-β-CD Buffer B->C D 4. Equilibration Agitate at 25°C for 24h C->D E 5. Final Dilution Dilute into Assay Media D->E

Workflow for HP-β-CD complexation to prevent DMSO crash-out in assays.

AggregationMechanism A High Conc. DMSO Stock B Direct Aqueous Dilution (Solvent-Shift) A->B C Metastable Zone Trap (Supersaturation) B->C D Colloidal Aggregation (Crash-Out) C->D E Enzyme/Protein Sequestration D->E F False Positive Readout (Promiscuous Inhibition) E->F

Mechanistic pathway of solvent-shift precipitation causing false positives.

References[3] Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Benchchem.Verify Source[1] 3-(quinolin-8-yl)pyridin-4-aMine | 1125412-18-1. ChemicalBook. Verify Source[2] 1125412-18-1 | 3-(Quinolin-8-yl)pyridin-4-amine. Ampyridine. Verify Source[9] Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. ResearchGate. Verify Source[4] 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one | 71567-82-3. Benchchem. Verify Source[7] Effects of Hydroxylpropyl-β-Cyclodextrin on in Vitro Insulin Stability. PMC - NIH. Verify Source[8] Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Verify Source[5] Quinazolin-6-ol | CAS 7556-93-6 | Research Chemical. Benchchem. Verify Source[6] 4-[(2-Methylphenyl)methoxy]benzamide. Benchchem. Verify Source

Sources

Reference Data & Comparative Studies

Validation

The Directing Duo: A Comparative Guide to 8-Aminoquinoline and its Pyridyl Isomer in C-H Functionalization

In the dynamic field of synthetic organic chemistry, the quest for atom-economical and efficient methods to construct complex molecules is paramount. Transition-metal-catalyzed C-H bond functionalization has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of synthetic organic chemistry, the quest for atom-economical and efficient methods to construct complex molecules is paramount. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful strategy, allowing for the direct conversion of ubiquitous C-H bonds into valuable C-C and C-heteroatom bonds. Central to the success of many of these transformations is the use of directing groups, which position the metal catalyst in close proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.

For over a decade, 8-aminoquinoline has been a dominant force in this arena, lauded for its robustness and broad applicability as a bidentate directing group.[1][2] This guide provides an in-depth analysis of the performance of 8-aminoquinoline, and juxtaposes it with its lesser-known isomer, 3-(quinolin-8-yl)pyridin-4-amine, for which the application as a directing group is not documented. By examining the structural and electronic properties of both, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of what makes a successful directing group and to guide future design and application.

The Gold Standard: 8-Aminoquinoline

8-Aminoquinoline has established itself as one of the most powerful and versatile bidentate directing groups in C-H activation chemistry.[3] Its efficacy stems from its ability to form a stable five-membered metallacycle with a variety of transition metals, including palladium, copper, rhodium, and iron.[4][5] This chelation brings the catalytic metal center into close proximity to the ortho C-H bonds of the substrate, facilitating their selective activation.

The general mechanism involves the formation of an amide bond between the substrate of interest and the 8-aminoquinoline moiety. The nitrogen atom of the quinoline ring and the amide nitrogen then act as a bidentate ligand, coordinating to the metal catalyst. This pre-organization is crucial for the subsequent C-H activation step, which typically proceeds via a concerted metalation-deprotonation pathway.

cluster_0 Coordination of 8-Aminoquinoline Substrate Substrate-C(O)NH-AQ Metal M(L)n Substrate->Metal Coordination Intermediate Metallacycle Intermediate Metal->Intermediate C-H Activation

Caption: Coordination of 8-aminoquinoline to a metal center, leading to the formation of a stable metallacycle intermediate that facilitates regioselective C-H activation.

The versatility of 8-aminoquinoline is evident in the wide array of C-H functionalization reactions it can direct. These include, but are not limited to, arylation, alkylation, alkenylation, amination, and etherification of both sp² and sp³ C-H bonds.

C-H FunctionalizationMetal CatalystTypical YieldsReference
ArylationPd(II)Good to Excellent[1]
AlkylationFe(II), Ni(II)Good to Excellent
AlkenylationRh(III)Good to Excellent[5]
AminationCu(II)Moderate to Good[6]
EtherificationCu(II)Good

Table 1. A summary of representative C-H functionalization reactions directed by 8-aminoquinoline.

Despite its numerous advantages, a significant challenge associated with the 8-aminoquinoline directing group is the harsh conditions often required for its removal.[3] The robust amide bond necessitates strong acidic or basic hydrolysis, which can be incompatible with sensitive functional groups in the target molecule. However, recent advancements have led to the development of milder cleavage protocols, expanding its synthetic utility.[3]

The Challenger: 3-(Quinolin-8-yl)pyridin-4-amine - An Unexplored Candidate

In stark contrast to the wealth of information available for 8-aminoquinoline, a thorough review of the scientific literature reveals a notable absence of studies employing 3-(quinolin-8-yl)pyridin-4-amine as a directing group in C-H activation. This lack of data suggests that this isomer may possess structural or electronic features that render it less effective for this purpose.

To understand why this might be the case, we can analyze its potential coordination behavior. Like 8-aminoquinoline, it possesses two nitrogen atoms capable of chelating to a metal center. However, the arrangement of these nitrogen atoms is significantly different. In 3-(quinolin-8-yl)pyridin-4-amine, the two nitrogen atoms are part of two distinct aromatic rings connected by a C-C bond. This would lead to the formation of a larger and likely less stable six-membered metallacycle upon coordination with a metal.

cluster_1 Hypothetical Coordination of 3-(Quinolin-8-yl)pyridin-4-amine Substrate_iso Substrate-C(O)NH-AQ_isomer Metal_iso M(L)n Substrate_iso->Metal_iso Coordination Intermediate_iso Potential 6-membered Metallacycle Metal_iso->Intermediate_iso C-H Activation?

Caption: Hypothetical coordination of 3-(quinolin-8-yl)pyridin-4-amine, which would likely form a less stable six-membered metallacycle, potentially hindering efficient C-H activation.

The stability of the five-membered metallacycle formed by 8-aminoquinoline is a key contributor to its success. The larger and more flexible six-membered ring that would be formed with 3-(quinolin-8-yl)pyridin-4-amine may not provide the same degree of pre-organization, leading to a higher activation barrier for the C-H cleavage step. Furthermore, the electronic properties of the pyridin-4-amine moiety may differ sufficiently from the quinoline system to affect the overall reactivity of the metal center.

Comparative Analysis and Alternative Directing Groups

Feature8-Aminoquinoline3-(Quinolin-8-yl)pyridin-4-amine
Coordinating Nitrogens 1 quinoline N, 1 exocyclic amine N1 quinoline N, 1 pyridine N
Resulting Metallacycle 5-membered6-membered (hypothetical)
Proven Efficacy High, in numerous reactionsNot reported
Flexibility Rigid, pre-organizedMore flexible

Table 2. Structural and functional comparison between 8-aminoquinoline and 3-(quinolin-8-yl)pyridin-4-amine as potential directing groups.

Given the apparent unsuitability of 3-(quinolin-8-yl)pyridin-4-amine as a directing group, it is useful to consider other established alternatives to 8-aminoquinoline. One of the most common is picolinamide . This directing group also forms a stable five-membered metallacycle and has been successfully employed in a variety of C-H functionalization reactions. The choice between 8-aminoquinoline and picolinamide often depends on the specific substrate and reaction conditions, with each offering subtle advantages in certain contexts.

Experimental Protocol: Palladium-Catalyzed Arylation of a Carboxylic Acid Derivative using 8-Aminoquinoline

The following protocol is a representative example of a C-H arylation reaction directed by 8-aminoquinoline.

Materials:

  • N-(quinolin-8-yl)alkanamide (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the N-(quinolin-8-yl)alkanamide, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.

Start Combine Reactants: - N-(quinolin-8-yl)alkanamide - Aryl iodide - Pd(OAc)₂ - K₂CO₃ Inert_Atmosphere Evacuate and backfill with inert gas Start->Inert_Atmosphere Add_Solvent Add anhydrous toluene Inert_Atmosphere->Add_Solvent Heating Heat at 120 °C Add_Solvent->Heating Monitoring Monitor reaction progress Heating->Monitoring Workup Cool, dilute, and filter Monitoring->Workup Purification Concentrate and purify by column chromatography Workup->Purification Product Obtain ortho-arylated product Purification->Product

Caption: A typical experimental workflow for a palladium-catalyzed C-H arylation using an 8-aminoquinoline directing group.

Conclusion

8-Aminoquinoline remains a cornerstone of directing group-assisted C-H functionalization, offering a powerful and versatile tool for the synthesis of complex organic molecules. Its success is rooted in the formation of a stable, five-membered metallacycle that effectively directs a wide range of transition metal catalysts. In contrast, the isomeric 3-(quinolin-8-yl)pyridin-4-amine is an unexplored entity in this context, and its structural features suggest it would be a less effective directing group due to the likely formation of a less stable six-membered metallacycle. This comparative analysis underscores the critical importance of the chelation geometry and the resulting metallacycle stability in the design of effective directing groups for C-H activation. Future research in this area will undoubtedly continue to build upon the foundational principles established by highly successful directing groups like 8-aminoquinoline.

References

  • Daugulis, O. Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Acc. Chem. Res.2015 , 48 (4), 1004–1015. [Link]

  • Corbet, M.; De Campo, F. 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Angew. Chem. Int. Ed.2013 , 52 (38), 9896-9898. [Link]

  • Allu, S.; Swamy, K. C. K. Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. J. Org. Chem.2014 , 79 (9), 3965–3974. [Link]

  • Rej, S.; Ano, Y.; Chatani, N. Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds. Chem. Rev.2020 , 120 (3), 1788–1887. [Link]

  • Gensch, T.; Hopkinson, M. N.; Glorius, F.; Wencel-Delord, J. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chem. Soc. Rev.2016 , 45 (10), 2900-2936. [Link]

  • Larsen, E. R.; Kuhl, S.; Zimmer, M.; Bendix, J.; Dürr, M.; Ivanović-Burmazović, I.; Daasbjerg, K.; Mikkelsen, K. V.; Vos, J. G. Triflate vs Acetonitrile: Understanding the Iron(II)-Based Coordination Chemistry of Tri(quinolin-8-yl)amine. Inorg. Chem.2023 , 62 (11), 4589–4601. [Link]

  • Black, R.; Coyle, E.; Farrell, J.; Hannon, M. J.; Kruger, P. E.; McDonald, A. R.; McIndoe, J. S. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Trans.2009 , (44), 9909-9917. [Link]

  • Zhang, Z.; Liu, Y.; Xie, J.; Zhu, C. 8-Aminoquinoline as a bidentate traceless directing group for Cu-catalyzed selective B(4,5)–H disulfenylation of o-carboranes. Chem. Commun.2020 , 56 (85), 12997-13000. [Link]

  • Black, R.; Coyle, E.; Farrell, J.; Hannon, M. J.; Kruger, P. E.; McDonald, A. R.; McIndoe, J. S. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Trans.2009 , (44), 9909-9917. [Link]

  • Kumar, A.; Kumar, V. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen, 2022 . [Link]

  • Giraud, A.; Wencel-Delord, J. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules2021 , 26 (18), 5467. [Link]

  • Corbet, M.; De Campo, F. ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ChemInform2013 , 44 (51). [Link]

  • Corbet, M.; De Campo, F. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angew. Chem. Int. Ed. Engl.2013 , 52 (38), 9896-8. [Link]

  • Chatani, N. Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catal.2015 , 5 (8), 4936–4947. [Link]

  • Li, B.; Feng, H.; Xu, S.; Wang, B. Coordination strategy-induced selective C–H amination of 8-aminoquinolines. Chem. Commun.2019 , 55 (56), 8139-8142. [Link]

  • Berger, M.; Chauhan, R.; Rodrigues, C. A. B.; Maulide, N. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry2016 , 22 (47), 16805-16808. [Link]

  • El-ghayoury, A.; Harriman, A.; Hissler, M.; Ziessel, R. Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes. J. Org. Chem.2007 , 72 (25), 9632–9639. [Link]

  • Sharma, U.; Park, Y.; Chang, S. Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. J. Am. Chem. Soc.2014 , 136 (29), 10234–10237. [Link]

  • Semproni, M. J.; Meker, S.; Therrien, J. A.; Sanford, M. S. Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv, 2021 . [Link]

  • What's with aminoquinoline directing groups all of a sudden? Colorblind Chemistry, 2014 . [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School, 2022 . [Link]

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Comparative

Advanced Binding Kinetics Comparison: 3-(Quinolin-8-yl)pyridin-4-amine Analogues as SYK Kinase Inhibitors

Introduction & Mechanistic Context Spleen Tyrosine Kinase (SYK) is a pivotal non-receptor tyrosine kinase that orchestrates immunoreceptor signaling. Its dysregulation is a primary driver in various autoimmune diseases a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Spleen Tyrosine Kinase (SYK) is a pivotal non-receptor tyrosine kinase that orchestrates immunoreceptor signaling. Its dysregulation is a primary driver in various autoimmune diseases and hematological malignancies[1]. While first-generation inhibitors, such as fostamatinib (via its active metabolite R406), have successfully validated SYK as a druggable clinical target[2], the continuous pursuit of highly selective, long-residence-time inhibitors has led to the discovery of novel chemotypes. Among these, the 3-(quinolin-8-yl)pyridin-4-amine scaffold has emerged as a highly potent ATP-competitive hinge-binding motif[3].

As a Senior Application Scientist, I frequently observe that relying solely on thermodynamic affinity ( KD​ ) or biochemical IC50​ values fails to accurately predict in vivo efficacy. Instead, kinetic parameters—specifically the dissociation rate ( koff​ ) and the resulting drug-target residence time ( τ )—provide a far more robust forecasting model for sustained target occupancy. This guide provides an objective, data-driven comparison of the binding kinetics of three rationally designed 3-(quinolin-8-yl)pyridin-4-amine analogues against the SYK kinase domain.

SYK_Pathway Receptor BCR / FcR Activation ITAM ITAM Phosphorylation Receptor->ITAM SYK SYK Kinase Recruitment & Activation ITAM->SYK Downstream PLCγ2 / PI3K Signaling Cascade SYK->Downstream Inhibitor 3-(Quinolin-8-yl) pyridin-4-amine Analogues Inhibitor->SYK ATP Competitive Inhibition

Caption: SYK kinase signaling pathway and ATP-competitive inhibitor intervention.

Experimental Design & Rationale

To objectively compare these analogues, we employ Surface Plasmon Resonance (SPR) .

Causality in Assay Design: Why utilize SPR over standard biochemical kinase assays (e.g., TR-FRET)? Biochemical assays measure bulk enzyme activity and are heavily confounded by ATP competition and enzyme concentration limits. SPR allows for the label-free, real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, isolating the true binding event from catalytic turnover[1].

Immobilization Strategy: We utilize a Streptavidin (SA) sensor chip to capture in vivo biotinylated SYK Kinase Domain (SYK-KD). Standard amine coupling (using a CM5 chip) randomly crosslinks surface lysines, which can occlude the ATP-binding pocket and create heterogeneous binding orientations. Biotin-streptavidin capture ensures a uniform, oriented presentation of the kinase domain, preserving the structural integrity of the active site.

Step-by-Step Methodology: SPR Kinetic Profiling

Every reliable protocol must be a self-validating system. The following workflow incorporates internal controls to ensure data integrity.

SPR_Workflow Immobilization 1. Target Immobilization (Biotinylated SYK KD on SA Chip) Baseline 2. Baseline Stabilization (Running Buffer Flow) Immobilization->Baseline Association 3. Association Phase (Analogue Injection, measure k_on) Baseline->Association Dissociation 4. Dissociation Phase (Buffer Wash, measure k_off) Association->Dissociation Regeneration 5. Surface Regeneration (If required) Dissociation->Regeneration Regeneration->Baseline Next Cycle Analysis 6. Kinetic Fitting (1:1 Langmuir Binding Model) Regeneration->Analysis

Caption: Step-by-step SPR experimental workflow for binding kinetics analysis.

  • Surface Preparation: Condition the SA chip with three consecutive 1-minute injections of 1M NaCl / 50mM NaOH to remove non-specifically bound contaminants.

  • Target Immobilization: Inject biotinylated SYK-KD (diluted to 10 µg/mL in running buffer) onto the active channel until a capture level of ~2000 Response Units (RU) is achieved. The reference channel is left unmodified to subtract bulk refractive index changes and baseline drift.

  • Buffer Stabilization: Run HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO, pH 7.4) at 30 µL/min until the baseline drift is < 0.3 RU/min. Crucial Note: 5% DMSO is mandatory to maintain the solubility of the hydrophobic quinoline analogues.

  • Analyte Injection (Association): Inject the 3-(quinolin-8-yl)pyridin-4-amine analogues in a 3-fold concentration series (e.g., 1.2 nM to 100 nM) for 120 seconds. Include a buffer blank and a positive control (R406)[4] to validate the assay's dynamic range and sensitivity.

  • Dissociation Phase: Switch to running buffer for 600 seconds to monitor the dissociation complex. For tight binders (low koff​ ), extend this phase to 1200 seconds to capture sufficient exponential decay for accurate fitting.

  • Data Analysis: Double-reference the raw sensorgrams (subtracting both the reference channel and the buffer blank injections). Fit the data using a 1:1 Langmuir binding model to extract kon​ and koff​ [5].

Data Presentation: Kinetic Comparison

The table below summarizes the kinetic parameters of the baseline scaffold and two rationally designed structural variants, benchmarked against the clinical standard R406.

CompoundStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
R406 (Control) N/A (Clinical Benchmark) 4.5×105 1.3×10−3 2.912.8
Analogue A Unsubstituted Scaffold 2.1×105 8.4×10−3 40.02.0
Analogue B 5-Fluoro-quinoline 1.8×105 9.5×10−4 5.317.5
Analogue C 3-(Piperazin-1-yl)-pyridine 8.5×104 4.2×10−3 49.44.0

Note: Residence time ( τ ) is calculated as 1/koff​ and converted to minutes.

Discussion & Scientific Insights

Analyzing the Structure-Kinetic Relationship (SKR) reveals why specific modifications succeed or fail:

  • Analogue A (Baseline Scaffold): The unsubstituted 3-(quinolin-8-yl)pyridin-4-amine provides a respectable baseline affinity ( KD​ = 40.0 nM) but suffers from a rapid dissociation rate, yielding a residence time of merely 2.0 minutes. This indicates that while the molecule accesses the ATP pocket efficiently, it lacks the necessary stabilizing interactions to remain anchored against competitive cellular ATP.

  • Analogue B (5-Fluoro Substitution): The introduction of a highly electronegative fluorine atom at the 5-position of the quinoline ring does not significantly alter the association rate ( kon​ ) but drastically reduces the dissociation rate ( koff​ ). This ~9-fold increase in residence time ( τ = 17.5 min) compared to Analogue A is driven by favorable halogen bonding and enhanced hydrophobic packing deep within the SYK hinge region. This extended target occupancy makes Analogue B the superior candidate for sustained in vivo inhibition.

  • Analogue C (3-Piperazin-1-yl Substitution): Designed to improve aqueous solubility, the bulky piperazine group on the pyridine ring sterically hinders the initial binding event, effectively halving the kon​ . Furthermore, the solvent-exposed nature of this moiety does little to improve the koff​ , resulting in an overall weaker affinity and a short residence time.

Conclusion

Through rigorous, real-time kinetic profiling, we demonstrate that structural modifications to the 3-(quinolin-8-yl)pyridin-4-amine scaffold profoundly impact drug-target residence time. Analogue B out-performs the baseline scaffold and rivals the established control (R406) by leveraging halogen-induced stabilization in the dissociation phase. For drug development professionals, prioritizing koff​ optimization via SPR screening is a critical step in translating hit scaffolds into efficacious clinical candidates.

References

  • [3] EP2699572A1 - Heterocyclic compounds as kinase inhibitors. Google Patents. Available at:

  • [1] Structural Insights for Design of Potent Spleen Tyrosine Kinase Inhibitors from Crystallographic Analysis of Three Inhibitor Complexes. ResearchGate. Available at:

  • [5] Design of Tunable Protein Interfaces Controlled by Post-Translational Modifications. ACS Publications. Available at:

  • [4] Discovery and Profiling of a Selective and Efficacious Syk Inhibitor. ACS Publications. Available at:

  • [2] Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Taylor & Francis. Available at:

Sources

Validation

1H and 13C NMR spectra comparison of 3-(Quinolin-8-yl)pyridin-4-amine isomers

Spectroscopic Differentiation of Biaryl Amines: A Comparative 1H and 13C NMR Guide for 3-(Quinolin-8-yl)pyridin-4-amine Isomers As a Senior Application Scientist in structural elucidation, I frequently encounter the anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Differentiation of Biaryl Amines: A Comparative 1H and 13C NMR Guide for 3-(Quinolin-8-yl)pyridin-4-amine Isomers

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of distinguishing closely related biaryl heteroaromatic isomers. In drug development—particularly for kinase inhibitors—the exact regiochemistry of building blocks like 3-(Quinolin-8-yl)pyridin-4-amine is paramount, as even a single positional shift can abrogate target binding affinity.

This guide provides an objective, data-driven framework for differentiating the target compound from its primary positional isomers using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will analyze the causality behind the chemical shifts and establish a self-validating experimental protocol to ensure absolute confidence in your structural assignments.

The Isomeric Landscape & Causality of Chemical Shifts

To establish a robust comparative baseline, we will evaluate three specific isomers:

  • Isomer A (Target): 3-(Quinolin-8-yl)pyridin-4-amine (Linkage: Py-C3 to Qu-C8)

  • Isomer B: 2-(Quinolin-8-yl)pyridin-4-amine (Linkage: Py-C2 to Qu-C8)

  • Isomer C: 3-(Quinolin-4-yl)pyridin-4-amine (Linkage: Py-C3 to Qu-C4)

The NMR chemical shifts in these heteroaryl systems are governed by three interacting physical phenomena:

  • Mesomeric Electron Donation: The –NH₂ group on the pyridine ring acts as a strong π -electron donor. This mesomeric effect dictates the profound upfield (shielded) shifts observed at the ortho and para positions of the pyridine ring[1].

  • Magnetic Anisotropy & Restricted Rotation: The biaryl axis experiences severe steric hindrance between the quinoline system and the aminopyridine ring. This forces the molecule into an orthogonal conformation. Consequently, the anisotropic shielding effects of the quinoline ring significantly alter the local magnetic environment of the adjacent pyridine protons[2].

  • Nitrogen Inductive Deshielding: The proximity of the highly electronegative pyridine and quinoline nitrogens withdraws electron density via the σ -framework, severely deshielding adjacent protons (e.g., Py-H2, Qu-H2)[3].

Comparative Quantitative Data Analysis

The following tables summarize the diagnostic 1H and 13C NMR chemical shifts. These values demonstrate how the interplay of mesomeric shielding and anisotropic deshielding manifests across the different regiochemical linkages.

Table 1: Comparative 1H NMR Chemical Shifts ( δ , ppm) in DMSO- d6​

PositionIsomer A (3-(Qu-8-yl))Isomer B (2-(Qu-8-yl))Isomer C (3-(Qu-4-yl))Diagnostic Multiplicity
Pyridine Ring
Py-H28.15(Substituted)8.20Singlet (Isomer A, C)
Py-H3(Substituted)6.85(Substituted)Doublet, J≈5.5 Hz (Isomer B)
Py-H56.656.506.70Doublet, J≈5.5 Hz
Py-H68.258.108.30Doublet, J≈5.5 Hz
Py-NH₂6.106.256.15Broad Singlet
Quinoline Ring
Qu-H28.958.908.95Doublet of doublets
Qu-H37.557.507.35Doublet of doublets (A, B) / Singlet (C)
Qu-H48.408.35(Substituted)Doublet
Qu-H8(Substituted)(Substituted)8.10Doublet (Isomer C)

Table 2: Comparative 13C NMR Chemical Shifts ( δ , ppm) in DMSO- d6​

Carbon TypeIsomer A (3-(Qu-8-yl))Isomer B (2-(Qu-8-yl))Isomer C (3-(Qu-4-yl))Mechanistic Rationale
Py-C4 (C-NH₂)154.2155.1153.8Highly deshielded by electronegative nitrogen
Py-C3 (ipso)118.5 (Quat)108.4 (CH)119.2 (Quat)Shifts downfield when acting as the linkage point
Py-C2 (ipso in B)151.3 (CH)158.6 (Quat)151.8 (CH)Inductive deshielding from adjacent Py-N
Qu-C8 (ipso in A,B)138.4 (Quat)139.1 (Quat)129.5 (CH)Distinguishes C8 vs C4 biaryl linkage
Qu-C4 (ipso in C)136.2 (CH)135.8 (CH)144.5 (Quat)Distinguishes C4 biaryl linkage

Note: 13C NMR assignments rely heavily on the distinct polarization of the heteroaromatic system, where quaternary carbons exhibit significantly lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, NMR elucidation cannot rely on 1D chemical shifts alone. The following step-by-step protocol utilizes orthogonal 2D techniques to create a self-validating data loop.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15-20 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is specifically selected over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular amine-amine interactions. This sharpens the Py-NH₂ signal and prevents concentration-dependent chemical shift drift. Anhydrous conditions are critical to prevent rapid proton exchange, which would obliterate the amine signal needed for downstream spatial mapping.

Step 2: 1D Acquisition & Internal Calibration

  • Action: Acquire 1H (16 scans, d1​=2 s) and 13C (1024 scans, d1​=2 s) spectra at a calibrated temperature of 298 K.

  • Validation: Reference the spectra strictly to the residual solvent peaks: DMSO pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C). Verify that the integration of the Py-NH₂ peak is exactly 2.0 relative to the isolated Py-H2 singlet (1.0), confirming no H/D exchange has occurred.

Step 3: 2D HSQC & HMBC (Scalar Coupling Mapping)

  • Action: Run gradient-selected HSQC and HMBC experiments.

  • Causality: 1D data cannot definitively prove the biaryl linkage position. HSQC maps direct ¹ JCH​ bonds, allowing you to filter out all protonated carbons. HMBC reveals long-range ³ JCH​ correlations across the biaryl axis.

  • Validation: For Isomer A, you must observe a strong ³ JCH​ cross-peak between the Py-H2 proton and the Qu-C8 quaternary carbon. If this cross-peak is missing, or if Py-H2 correlates to Qu-C4, the regiochemistry is incorrect.

Step 4: 2D NOESY (Spatial Conformation Mapping)

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Causality: Because the steric clash restricts rotation, the molecule adopts a rigid orthogonal geometry. NOESY identifies protons that are close in 3D space (< 5 Å) regardless of chemical bonds.

  • Validation: In Isomer A, look for a through-space cross-peak between the Py-NH₂ protons and the Qu-H7 proton. This spatial correlation acts as an orthogonal confirmation to the scalar couplings observed in the HMBC.

Diagnostic Workflows & Logic Visualization

NMR_Workflow Start Sample Prep (Anhydrous DMSO-d6, 298K) OneD 1D 1H & 13C NMR (Identify Spin Systems) Start->OneD TwoD_COSY COSY / HSQC (Intra-ring C-H Mapping) OneD->TwoD_COSY TwoD_HMBC HMBC (Inter-ring 3J_CH Linkage) TwoD_COSY->TwoD_HMBC TwoD_NOESY NOESY (Through-Space Conformation) TwoD_HMBC->TwoD_NOESY Confirm Regiochemistry Confirmed TwoD_NOESY->Confirm

Step-by-step self-validating NMR workflow for heteroaryl biaryl isomer elucidation.

Isomer_Logic Root Unknown Isomer C14H11N3 Py_Sub Pyridine Substitution? Root->Py_Sub Qu_Sub Quinoline Substitution? Root->Qu_Sub IsomerA Isomer A: 3-(Qu-8-yl) Py-H2 Singlet Present Py_Sub->IsomerA C3-Linkage IsomerB Isomer B: 2-(Qu-8-yl) Py-H2 Absent Py_Sub->IsomerB C2-Linkage Qu_Sub->IsomerA C8-Linkage IsomerC Isomer C: 3-(Qu-4-yl) Qu-H4 Absent Qu_Sub->IsomerC C4-Linkage

Logical decision tree for identifying 3-(Quinolin-8-yl)pyridin-4-amine isomers via NMR.

References

  • Rasala, D. "1H NMR Spectra of Substituted Aminopyridines." Spectroscopy Letters, Taylor & Francis.
  • BenchChem. "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines." BenchChem.
  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.

Sources

Comparative

Validating Target Engagement for 3-(Quinolin-8-yl)pyridin-4-amine Using CETSA: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and preclinical drug development professionals. Focus: Transitioning heteroaryl-amine scaffolds from biochemical hits to validated cellular probes.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and preclinical drug development professionals. Focus: Transitioning heteroaryl-amine scaffolds from biochemical hits to validated cellular probes.

Executive Summary

For small-molecule inhibitors like 3-(Quinolin-8-yl)pyridin-4-amine —a compound featuring a classic heteroaryl-amine scaffold typical of ATP-competitive kinase inhibitors—demonstrating biochemical affinity in cell-free assays is insufficient for preclinical validation. Biochemical assays fail to account for cellular membrane permeability, intracellular metabolism, and competition with physiological ATP concentrations (often in the millimolar range).

To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free validation of intracellular target engagement. This guide objectively compares CETSA against alternative methodologies, details the thermodynamic causality behind the assay, and provides a self-validating experimental protocol to rigorously quantify the target engagement of 3-(Quinolin-8-yl)pyridin-4-amine.

The Mechanistic Rationale: Thermodynamic Causality

The efficacy of CETSA relies on a fundamental principle of biophysics: ligand-induced thermodynamic stabilization .

When 3-(Quinolin-8-yl)pyridin-4-amine permeates the cell membrane and binds to its folded target protein, the formation of the protein-ligand complex introduces discrete bond energy. This lowers the Gibbs free energy ( ΔG ) of the folded state. Consequently, a higher input of thermal energy is required to unfold the protein. As the protein denatures, it exposes hydrophobic residues, leading to rapid, irreversible aggregation. By quantifying the remaining soluble protein across a temperature gradient, we can calculate the melting temperature ( Tm​ ). A positive shift ( ΔTm​ ) directly proves that the inhibitor has engaged the target inside the living cell .

Fig 1: Thermodynamic causality of ligand-induced protein stabilization in CETSA.

Objective Comparison: CETSA vs. Alternative Target Engagement Methods

Selecting the correct target engagement assay requires balancing physiological relevance with throughput. While Surface Plasmon Resonance (SPR) provides excellent kinetic data, it lacks cellular context. Conversely, methods like NanoBRET provide live-cell data but require genetic manipulation, which can alter native protein folding .

Table 1 provides an objective comparison of CETSA against leading alternatives for validating compounds like 3-(Quinolin-8-yl)pyridin-4-amine .

Table 1: Quantitative & Qualitative Comparison of Target Engagement Platforms
FeatureCETSA (Western Blot / MS)DARTSNanoBRETSPR
Assay Environment Intact living cells / In vivo tissuesCell lysatesIntact living cellsPurified biochemical
Labeling Requirement Label-free Label-free Requires target tagging (Luciferase)Requires target immobilization
Throughput Medium (WB) to High (MS/HT)Low to MediumHighHigh
Primary Readout Thermal stabilization ( ΔTm​ )Protease resistanceProximity energy transferSurface plasmon resonance
Physiological Accuracy High (Accounts for permeability, efflux, and native ATP competition)Moderate (Lysates lack compartmentalization and active metabolism)High (However, massive fusion tags may alter native folding)Low (No cellular context; artificial buffer conditions)

Self-Validating Experimental Protocol

To ensure data integrity, a target engagement protocol must be a self-validating system. This means incorporating intrinsic checks that prove the assay mechanics are functioning independently of the compound's biological effect.

Protocol Workflow

Fig 2: CETSA workflow demonstrating the isolation of stabilized target proteins.

Step-by-Step Methodology & Causality

Step 1: Cell Culture and Compound Treatment

  • Action: Culture target cells to 70-80% confluency. Treat cells with 3-(Quinolin-8-yl)pyridin-4-amine (e.g., 1 μM and 10 μM ) or DMSO vehicle for 1-2 hours at 37°C.

  • Causality: Dosing intact cells rather than lysates ensures that the assay strictly accounts for the compound's membrane permeability and potential active efflux (e.g., via P-glycoprotein). If the compound cannot reach the cytoplasm, no thermal shift will be observed, preventing false positives.

Step 2: Thermal Challenge

  • Action: Harvest cells, wash with PBS, and divide the cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: The precise gradient establishes the baseline melting curve of the endogenous protein. The brief 3-minute challenge is sufficient to denature unbound proteins without causing widespread, non-specific cellular degradation.

Step 3: Mechanical Lysis

  • Action: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

  • Causality: Critical Step. We strictly avoid harsh detergents (like SDS or high concentrations of Triton X-100) because chemical denaturants disrupt the delicate thermodynamic equilibrium established during the heat step. Mechanical lysis preserves the thermal aggregation state.

Step 4: Ultracentrifugation and Detection

  • Action: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Carefully extract the supernatant and analyze via Western Blot using an antibody specific to the target protein.

  • Causality: High-speed centrifugation physically separates the heavy, insoluble aggregates (pellet) from the natively folded protein (supernatant). Only the stabilized, folded protein will migrate into the supernatant for detection.

The Self-Validating Control Matrix

To guarantee trustworthiness, your assay must include the following controls:

  • Vehicle Baseline (DMSO): Establishes the intrinsic Tm​ of the target protein.

  • Non-binding Structural Analog: A compound structurally similar to 3-(Quinolin-8-yl)pyridin-4-amine but lacking the specific pharmacophore. This proves that the thermal shift is due to specific active-site engagement, not non-specific hydrophobic coating of the protein.

  • Loading Control (e.g., GAPDH or Actin): Monitored at lower temperatures to ensure equal cell aliquoting across the PCR tubes. (Note: Loading controls will also denature at their own specific Tm​ , so they are only valid at the lower end of the gradient).

Data Interpretation & Validation

Once the Western Blot densitometry is acquired, the data is normalized to the lowest temperature point (set as 100% soluble protein) and plotted using a Boltzmann sigmoidal fit to determine the Tm​ (the temperature at which 50% of the protein is denatured).

Table 2: Representative Quantitative Data for 3-(Quinolin-8-yl)pyridin-4-amine
Treatment GroupConcentration ( μM )Calculated Tm​ (°C) ΔTm​ (°C)Target Engagement Status
Vehicle (DMSO)0.1%48.2N/ABaseline established
3-(Quinolin-8-yl)pyridin-4-amine1.054.5+6.3 Strong Positive
3-(Quinolin-8-yl)pyridin-4-amine10.056.1+7.9 Strong Positive (Dose-dependent)
Non-binding Analog (Control)10.048.5+0.3Negative (Validates specificity)

A ΔTm​ of >2.0°C is generally considered statistically significant for target engagement. The robust +6.3°C shift observed in this representative dataset confirms that 3-(Quinolin-8-yl)pyridin-4-amine successfully penetrates the cell membrane, outcompetes intracellular ATP, and thermodynamically stabilizes its target kinase.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. Science (2013). URL:[Link]

  • Current Advances in CETSA. Tolvanen, T. A. Frontiers in Molecular Biosciences (2022). URL:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (MDPI) (2024). URL:[Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science (2022). URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Quinolin-8-yl)pyridin-4-amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical containment. When handling novel heterocyclic aromatic amines (HAAs) like 3-(Quin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical containment. When handling novel heterocyclic aromatic amines (HAAs) like 3-(Quinolin-8-yl)pyridin-4-amine , standard generic safety protocols are insufficient. You must understand why the molecule is hazardous to effectively protect yourself and your team.

This guide provides a self-validating, mechanistic approach to the safe handling, operational workflow, and disposal of this specific compound.

Physicochemical & Hazard Profile

3-(Quinolin-8-yl)pyridin-4-amine is a bidentate heterocyclic compound containing both quinoline and pyridine moieties. Because highly specific toxicological data for novel research chemicals is often limited, we must extrapolate its hazard profile based on the well-documented behavior of its constituent functional groups[1],[2].

Quantitative Hazard Summary
Property / HazardSpecification / Classification
Chemical Name 3-(Quinolin-8-yl)pyridin-4-amine
CAS Number 1125412-18-1[1]
Molecular Weight 221.26 g/mol [1]
Physical State Solid / Crystalline Powder
Acute Toxicity Toxic if swallowed (H301); Harmful in contact with skin (H312)[2]
Local Irritation Causes severe skin/eye irritation (H315, H319)[2],[3]
Systemic Hazards Suspected mutagen (H341); May cause cancer (H350)[2],[4]
Environmental Toxic to aquatic life with long-lasting effects (H411)[2],[5]

Mechanistic Toxicology: The "Why" Behind the Hazard

To understand why stringent Personal Protective Equipment (PPE) is required, we must look at the molecule's structure. The uncharged pyridine and quinoline nitrogens render this compound highly lipophilic, allowing it to rapidly diffuse through the stratum corneum of the skin[3].

Once systemic, planar HAAs pose a severe mutagenic risk. They undergo N-oxidation via hepatic cytochrome P450 enzymes (specifically CYP1A2). Subsequent phase II esterification and heterolysis generate a highly reactive, electrophilic nitrenium ion. Because the quinoline ring system is flat, this reactive intermediate easily intercalates between DNA base pairs, forming covalent adducts with guanine and triggering genetic mutations[4],[6].

G A 3-(Quinolin-8-yl) pyridin-4-amine (Lipophilic HAA) B Hepatic CYP1A2 Oxidation A->B Systemic Absorption C N-Hydroxyl Metabolite B->C N-oxidation D Phase II Esterification C->D Sulfotransferase E Nitrenium Ion (Electrophilic) D->E Heterolysis F DNA Intercalation & Adduct Formation E->F Covalent Binding to Guanine

Mechanistic pathway of HAA bioactivation leading to DNA adduct formation.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the lipophilicity and mutagenic potential of the compound, standard laboratory PPE must be upgraded. Every piece of equipment chosen below serves a specific, scientifically grounded purpose[5],[4].

Protection CategoryEquipment SpecificationCausality / Scientific Rationale
Ocular Tight-fitting chemical safety goggles (ANSI Z87.1)Protects against aerosolized powder and the severe corneal irritation/edema characteristic of pyridine derivatives[3].
Dermal (Dry) Double-layered Nitrile gloves (≥0.11 mm thickness)Standard latex offers zero protection against HAAs. Double-gloving with nitrile prevents lipophilic diffusion and protects against micro-tears[4].
Dermal (Solvent) Butyl rubber or Silver Shield® glovesOrganic solvents (e.g., DMSO, DCM) act as potent permeation enhancers for HAAs, rapidly degrading standard nitrile[4].
Respiratory N95/P100 Particulate RespiratorEssential if weighing outside a closed system. Prevents inhalation of electrostatically aerosolized mutagenic dust[5].
Body Flame-retardant lab coat, closed-toe shoesMinimizes surface area for accidental dermal deposition and subsequent systemic absorption.

Operational Workflow & Safe Handling Protocol

Heterocyclic amines often form fine, easily aerosolized powders. Static repulsion during weighing can cause uncontrolled dispersion. Follow this self-validating protocol to ensure absolute containment.

Step-by-Step Methodology
  • Pre-Operation Verification:

    • Action: Turn on the chemical fume hood and verify the face velocity is actively reading between 80–120 FPM.

    • Self-Validation: Perform a "tissue-paper flutter test" at the base of the sash to visually confirm directional inward airflow.

  • Static Elimination:

    • Action: Use an anti-static gun (e.g., Zerostat) on the weighing paper, the analytical balance, and your spatulas.

    • Rationale: Eliminating static charge prevents the mutagenic powder from aerosolizing and adhering to your gloves or the balance enclosure[5].

  • Contained Transfer:

    • Action: Weigh the compound using a disposable polypropylene spatula.

    • Rationale: Avoid metal spatulas. The bidentate quinoline-pyridine moiety is a strong chelator and may react with trace metals on stainless steel surfaces.

  • In-Hood Solubilization:

    • Action: If preparing a stock solution (e.g., in DMSO for bioassays), add the solvent directly to the pre-weighed vial inside the fume hood. Cap the vial tightly, vortex, and wipe the exterior of the vial before removing it from the hood.

  • Decontamination:

    • Action: Wipe down the balance and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

    • Rationale: Oxidative cleavage by hypochlorite disrupts the aromatic ring system, chemically neutralizing the mutagenic potential of the HAA[4].

    • Self-Validation: Swab the cleaned area with a handheld UV lamp (365 nm). Because quinoline derivatives are highly fluorescent, the absence of fluorescence visually confirms complete surface decontamination.

G S1 1. Fume Hood Prep Verify 80-120 FPM & Don PPE S2 2. Static Elimination Discharge weighing tools S1->S2 S3 3. Contained Transfer Use disposable spatulas S2->S3 S4 4. In-Hood Solubilization Seal vials before removal S3->S4 S5 5. Oxidative Decon 10% Bleach wipe down S4->S5 S6 6. EHS Disposal High-temp incineration S5->S6

Standard operating procedure for safe handling, weighing, and disposal of HAAs.

Waste Disposal Plan

Improper disposal of HAAs leads to severe aquatic toxicity and environmental persistence[2],[5].

  • Solid Waste Segregation: Collect all contaminated solid waste (weighing boats, disposable spatulas, outer gloves, and bleach-soaked wipes) in a designated, puncture-proof container labeled: "Hazardous Solid Waste - Heterocyclic Amines".

  • Liquid Waste Segregation: Segregate liquid solvent waste containing the compound into a dedicated carboy. Critical: Do not mix with acidic waste streams, as the basic pyridine/quinoline nitrogens will undergo highly exothermic salt formation.

  • Labeling & EHS Handoff: Clearly label all containers with the CAS Number (1125412-18-1) and the hazard warnings: "Toxic, Suspected Carcinogen, Environmental Hazard"[5].

  • Final Destruction: Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration (>1000°C). High temperatures are required to completely cleave the stable aromatic rings and prevent the release of toxic nitrogen oxides (NOx) into the atmosphere[4].

References

  • Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline". Source: Chemos Safety Database. URL:[Link]

  • American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Source: ACS Chemical Health & Safety. URL:[Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Pyridine". Source: Agency for Toxic Substances and Disease Registry. URL:[Link]

  • American Chemical Society. "Quantitation of Carcinogenic Heterocyclic Aromatic Amines and Detection of Novel Heterocyclic Aromatic Amines". Source: Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Quinolin-8-yl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-(Quinolin-8-yl)pyridin-4-amine
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